6-Fluoro-1,2,3,4-tetrahydroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECDDBBJVCNJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563962 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59611-52-8 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Fluoro-1,2,3,4-tetrahydroquinoline chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline
This guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is a fluorinated derivative of tetrahydroquinoline. The presence of the fluorine atom can significantly influence its chemical properties and biological activity, making it a valuable intermediate in medicinal chemistry.[1]
| Property | Value |
| CAS Number | 59611-52-8 |
| Molecular Formula | C₉H₁₀FN |
| Molecular Weight | 151.18 g/mol |
| Melting Point | 32-34°C[2], 26.0-36.0°C[3] |
| Boiling Point | 248.0 ± 29.0 °C (Predicted)[2] |
| Density | 1.107 ± 0.06 g/cm³ (Predicted)[2] |
| pKa | 5.15 ± 0.20 (Predicted)[2] |
| Appearance | White to pale cream or pale yellow to yellow fused solid or crystalline powder and/or needles.[3] |
| Purity | Typically ≥96.0% or 97%.[3][4][5] |
| InChI | InChI=1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 |
| InChIKey | NECDDBBJVCNJNS-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthesis: The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reduction of a precursor like 6-Fluoro-3,4-dihydroquinoline.[2] Another reported strategy is the regioselective preparation via the cyclization of catecholamines followed by a deoxyfluorination reaction.[6] The synthesis of tetrahydroquinolines, in general, is a well-explored area, with domino reactions being a particularly effective strategy for generating diverse substitution patterns.[7] These reactions can involve processes such as reduction of a nitro group followed by reductive amination.[7]
Reactivity and Stability: The compound is generally stable under recommended storage conditions.[8] It is incompatible with strong oxidizing agents.[8] For long-term storage, it is advised to keep it in a dark place under an inert atmosphere at room temperature.[2]
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation of this compound.
-
NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for this compound, providing detailed information about its molecular structure.[9][10]
-
Infrared (IR) Spectroscopy: IR spectral data is available and can be used to identify the functional groups present in the molecule.[10]
-
Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[10]
Applications in Drug Development
This compound is primarily utilized as a pharmaceutical intermediate.[2][8] The tetrahydroquinoline scaffold is a significant structural motif in a vast number of biologically active compounds and natural products.[7] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a key building block in the synthesis of novel therapeutic agents. Derivatives of tetrahydroquinoline have been investigated for various medicinal applications, including as anti-cancer and antibacterial agents.[1][11]
Experimental Protocols & Methodologies
While specific, detailed step-by-step protocols for the synthesis of this compound are proprietary or published in specialized literature, general methodologies for the synthesis of the tetrahydroquinoline core are well-documented. A representative domino reaction approach is outlined below.
Domino Synthesis of Tetrahydroquinolines via Reduction-Reductive Amination:
This method involves a multi-step sequence within a single pot, starting from a 2-nitroarylketone or aldehyde.[7]
-
Reduction of Nitro Group: The synthesis is initiated by the catalytic reduction of the nitro group on the aromatic ring to an amine. This is typically achieved using hydrogenation with a catalyst such as 5% Palladium on carbon (Pd/C).[7]
-
Intramolecular Cyclization: The newly formed amine then undergoes an intramolecular reaction with the adjacent ketone or aldehyde group, forming a cyclic imine intermediate.[7]
-
Reduction of Imine: The cyclic imine is subsequently reduced under the same hydrogenation conditions to yield the final 1,2,3,4-tetrahydroquinoline product.[7]
This process is highly efficient and demonstrates excellent atom economy, making it a valuable strategy in synthetic chemistry.[7]
Caption: Domino Synthesis Workflow for Tetrahydroquinolines.
Logical Relationships in Compound Analysis
The scientific investigation of a chemical entity like this compound follows a logical progression from its fundamental properties to its practical applications. This involves synthesis, purification, structural elucidation, and evaluation of its biological or material properties.
Caption: Investigation workflow for a chemical intermediate.
Safety and Handling
This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 59611-52-8 [amp.chemicalbook.com]
- 3. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 59611-52-8|this compound|BLD Pharm [bldpharm.com]
- 10. This compound(59611-52-8) 1H NMR [m.chemicalbook.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroquinoline (CAS: 59611-52-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological context of this compound. While specific biological activity and signaling pathway data for this compound are not extensively available in the public domain, this document summarizes the existing knowledge and places it within the broader context of the pharmacological significance of the tetrahydroquinoline scaffold.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 59611-52-8 | N/A |
| Molecular Formula | C₉H₁₀FN | N/A |
| Molecular Weight | 151.18 g/mol | N/A |
| Melting Point | 32-34 °C | N/A |
| Boiling Point (Predicted) | 248.0 ± 29.0 °C | N/A |
| Density (Predicted) | 1.107 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 5.15 ± 0.20 | N/A |
| Appearance | Solid | N/A |
Synthesis
A common and effective method for the synthesis of this compound is through the reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Experimental Protocol: Reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one
This protocol describes the reduction of the amide functionality in the quinolinone precursor to the corresponding amine in the tetrahydroquinoline product.
Materials:
-
6-fluoro-3,4-dihydroquinolin-2(1H)-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated sodium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Diatomaceous earth
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (2.0 equivalents) is prepared in anhydrous tetrahydrofuran in a reaction vessel equipped with a stirrer.
-
A solution of 6-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 equivalent) in anhydrous THF is added slowly to the LiAlH₄ suspension while stirring.
-
The reaction mixture is stirred at room temperature for a period of 2 hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., thin-layer chromatography).
-
Upon completion, the reaction is carefully quenched by the sequential addition of a saturated sodium chloride solution.
-
Ethyl acetate is added to the mixture, and the resulting suspension is filtered through a pad of diatomaceous earth.
-
The filtrate is transferred to a separatory funnel, and the organic layer is washed sequentially with water and saturated sodium chloride solution.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic route from the quinolinone precursor.
Biological and Pharmacological Context
While specific biological data for this compound is sparse in publicly available literature, the broader class of tetrahydroquinolines is well-established for its diverse pharmacological activities. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.
Derivatives of tetrahydroquinoline have been reported to exhibit a wide range of biological effects, including but not limited to:
-
Anticancer Activity: Certain tetrahydroquinoline derivatives have been investigated as potential anticancer agents. For instance, some analogs have been shown to induce autophagy in cancer cell lines through the modulation of signaling pathways such as the PI3K/AKT/mTOR pathway.
-
RORγ Inverse Agonism: The retinoic acid receptor-related orphan receptor γ (RORγ) has emerged as a target for various diseases, including certain cancers. Some substituted tetrahydroquinolines have been identified as inverse agonists of RORγ.
-
Neuroprotective Effects: The tetrahydroquinoline core is present in compounds with potential applications in neurodegenerative diseases.
-
Antimicrobial and Antiviral Activities: Various derivatives have been explored for their efficacy against a range of pathogens.
The introduction of a fluorine atom at the 6-position of the tetrahydroquinoline ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.
Logical Relationship of Drug Discovery Process:
The following diagram illustrates a generalized workflow for the investigation of a novel compound like this compound in a drug discovery context.
Caption: Generalized drug discovery and development pipeline.
Conclusion and Future Directions
This compound is a readily synthesizable compound with physicochemical properties that make it an attractive scaffold for medicinal chemistry. While its specific biological activities are not yet well-defined in the literature, the established importance of the tetrahydroquinoline core in drug discovery suggests that this compound and its derivatives hold significant potential.
Future research should focus on the systematic biological evaluation of this compound against a diverse panel of biological targets. High-throughput screening campaigns could unveil novel activities, and subsequent structure-activity relationship (SAR) studies could lead to the development of potent and selective modulators of various cellular processes. Given the precedent for fluorinated analogs exhibiting enhanced properties, a thorough investigation into the pharmacological profile of this compound is warranted.
An In-Depth Technical Guide to the Molecular Structure of 6-Fluoro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound belonging to the tetrahydroquinoline class. Tetrahydroquinolines are significant structural motifs found in numerous natural products and medicinally important compounds.[1] The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, often enhancing metabolic stability and binding affinity to target proteins. Consequently, this compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[2] This guide provides a comprehensive overview of its molecular structure, incorporating available spectroscopic data and outlining a general synthetic approach.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a concise reference for researchers.
| Property | Value |
| Molecular Formula | C₉H₁₀FN |
| Molecular Weight | 151.18 g/mol |
| CAS Number | 59611-52-8 |
| IUPAC Name | This compound |
| Appearance | White to pale cream or pale yellow to yellow fused solid or crystalline powder and/or needles |
| Melting Point | 26.0-36.0°C |
Molecular Structure and Visualization
The molecular structure of this compound consists of a dihydropyridine ring fused to a fluorinated benzene ring. The puckered nature of the tetrahydroquinoline ring system is a key structural feature.
Caption: 2D representation of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.65-6.78 | m | 2H | Aromatic protons |
| 6.37-6.40 | m | 1H | Aromatic proton |
| 3.26 | t, J=5.3 Hz | 2H | -CH₂-N- |
| 2.73 | t, J=6.6 Hz | 2H | Ar-CH₂- |
| 1.88-1.94 | m | 2H | -CH₂-CH₂- |
Experimental Protocols
General Workflow for Synthesis:
Caption: A generalized workflow for the synthesis and characterization of this compound.
A plausible synthetic route starts from 6-fluoroquinoline. The reduction of the pyridine ring can be achieved through various methods, including catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or through chemical reduction using reagents such as sodium borohydride in the presence of a suitable acid. The reaction progress is typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product is isolated and purified, commonly by column chromatography, to yield the desired this compound.
Biological Activity and Signaling Pathways
Tetrahydroquinoline derivatives are known to exhibit a wide range of biological activities. While specific signaling pathways for this compound are not extensively documented, its role as a pharmaceutical intermediate suggests its incorporation into larger molecules designed to target specific biological pathways.[1][2] Further research is required to elucidate the specific biological targets and mechanisms of action for compounds derived from this scaffold.
Conclusion
This technical guide provides a summary of the available information on the molecular structure of this compound. While detailed crystallographic and some spectroscopic data are not publicly available for the parent compound, the provided information on its physicochemical properties, ¹H NMR data, and a general synthetic approach serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The versatile nature of the tetrahydroquinoline scaffold, combined with the unique properties of fluorine, makes this compound a significant building block for the discovery of novel therapeutics. Further experimental investigation is warranted to fully characterize its structural and biological properties.
References
Spectroscopic Profile of 6-Fluoro-1,2,3,4-tetrahydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 6-Fluoro-1,2,3,4-tetrahydroquinoline, a crucial intermediate in pharmaceutical research. The information presented herein is intended to support identification, characterization, and quality control efforts in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.65-6.78 | m | - | 2H (Aromatic) |
| 6.37-6.40 | m | - | 1H (Aromatic) |
| 3.26 | t | 5.3 | 2H (C4-H) |
| 2.73 | t | 6.6 | 2H (C2-H) |
| 1.88-1.94 | m | - | 2H (C3-H) |
Note: Spectra acquired in CDCl₃ at 400 MHz.[1]
¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy Data
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data integrity. The following are generalized procedures that can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, adjusted to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative, depending on the analyte's properties. For this compound, positive ion mode is generally suitable.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas (N₂): Flow rate adjusted to ensure a stable spray.
-
Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions effectively.
-
Mass Range: Scan a range appropriate for the expected molecular ion (m/z for C₉H₁₀FN is 151.18). A typical range would be m/z 50-500.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat this compound directly onto the ATR crystal.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.
References
A Comprehensive Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroquinoline: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical development. The document details its melting and boiling points, supported by experimental protocols for its synthesis.
Core Physicochemical Data
The melting and boiling points of this compound are critical parameters for its handling, purification, and application in synthetic chemistry. The available data for this compound are summarized below.
| Property | Value | Source |
| Melting Point | 26.0-36.0 °C | Thermo Fisher Scientific[1] |
| 32-34 °C | ChemicalBook[2] | |
| Boiling Point | 248.0 ± 29.0 °C (Predicted) | ChemicalBook[2] |
Synthesis of this compound
The synthesis of this compound is crucial for its availability in research and drug development. A common synthetic route involves the reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Experimental Protocol: Reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
6-fluoro-3,4-dihydroquinolin-2(1H)-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Diatomaceous earth
Procedure:
-
A suspension of LiAlH₄ (2.76 g, 72.73 mmol) is prepared in anhydrous THF (80 mL) under an inert atmosphere.
-
A solution of 6-fluoro-3,4-dihydroquinolin-2(1H)-one (6.0 g, 36.36 mmol) in THF is slowly added to the LiAlH₄ suspension with stirring.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Upon completion, the reaction is carefully quenched by the addition of a saturated sodium chloride solution and ethyl acetate.
-
The resulting mixture is filtered through a pad of diatomaceous earth.
-
The filtrate is diluted with ethyl acetate and washed sequentially with water and saturated sodium chloride solution.
-
The organic phase is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound.[2][3]
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Applications in Drug Development
This compound and its derivatives are recognized as important building blocks in medicinal chemistry. The tetrahydroquinoline scaffold is a prevalent core structure in a variety of synthetic pharmaceuticals.[4] For instance, derivatives of this class have been investigated for their potential as anti-cancer and antibacterial agents.[5][6] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
References
- 1. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound CAS#: 59611-52-8 [m.chemicalbook.com]
- 3. This compound | 59611-52-8 [chemicalbook.com]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
Solubility of 6-Fluoro-1,2,3,4-tetrahydroquinoline in Organic Solvents: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of the solubility characteristics of 6-Fluoro-1,2,3,4-tetrahydroquinoline. A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The information presented herein is based on the general properties of structurally related compounds and provides a standardized protocol for the experimental determination of its solubility.
Introduction
This compound is a fluorinated derivative of tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The fluorine substituent can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this compound a valuable building block in the synthesis of novel pharmaceutical agents. Understanding the solubility of this intermediate in organic solvents is critical for its synthesis, purification, formulation, and quality control.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 59611-52-8 | [1][2] |
| Molecular Formula | C₉H₁₀FN | [1][2] |
| Molecular Weight | 151.18 g/mol | [1][2] |
| Appearance | White to pale cream or pale yellow to yellow fused solid or crystalline powder | [3] |
| Melting Point | 32-34 °C | [1] |
| Boiling Point | 248.0 ± 29.0 °C (Predicted) | [1] |
| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [1] |
Solubility Profile
Quantitative Solubility Data
As of the date of this publication, specific quantitative data on the solubility of this compound in common organic solvents is not available in the public domain.
Qualitative Solubility and Insights from Analogous Structures
Generally, quinoline and its derivatives, including tetrahydroquinolines, tend to be soluble in a range of organic solvents. This is attributed to their aromatic and heterocyclic nature. The presence of a fluorine atom in this compound is expected to influence its polarity and, consequently, its solubility profile. It is reasonable to predict good solubility in moderately polar to nonpolar organic solvents.
For comparison, the parent compound, 1,2,3,4-tetrahydroquinoline, is a liquid at room temperature and is miscible with many organic solvents. It is important to note that the introduction of a fluorine atom can alter intermolecular interactions and crystal lattice energy, which may affect its solubility relative to the non-fluorinated analog.
Based on the general behavior of similar organic compounds, this compound is likely to be soluble in solvents such as:
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Chlorinated Solvents (e.g., dichloromethane, chloroform)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Aprotic Polar Solvents (e.g., dimethylformamide, dimethyl sulfoxide)
-
Aromatic Hydrocarbons (e.g., toluene)
Experimental determination is necessary to establish the precise solubility in these and other solvents.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent. The shake-flask method is a widely accepted and reliable technique for this purpose.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Vials with screw caps
Procedure
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration standards.
-
Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., HPLC or GC).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility (S) in the original saturated solution using the following formula: S (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Conclusion
References
The Rising Therapeutic Potential of 6-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer and antibacterial properties of these compounds, detailing their quantitative activity, the experimental protocols used for their evaluation, and the underlying mechanisms of action.
Quantitative Biological Activity Data
The biological activities of representative this compound derivatives are summarized below, highlighting their potential in oncology and infectious diseases.
Anticancer Activity
A notable derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, has demonstrated significant antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in the following table.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon Carcinoma) | ~13 | [1][2] |
| A-549 (Non-small cell lung cancer) | Not specified | [1] | |
| MCF-7 (Breast adenocarcinoma) | >50 | [1] |
Antibacterial Activity
SF5- and SCF3-substituted tetrahydroquinoline compounds, such as HSD1835, have shown potent bactericidal activity against multidrug-resistant Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of bacteria, is a key indicator of its efficacy.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| HSD1835 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 4 | [3][4] |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 1 - 4 | [4] | |
| Vancomycin-resistant Enterococcus faecium (VRE) | 1 - 4 | [4] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the synthesis of these derivatives and the key biological assays are provided below.
Synthesis Protocols
Synthesis of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate
This compound is synthesized through a multi-step process. A key step involves the reaction of a tetrahydroquinolinone intermediate with 3-fluorophenyl isocyanate. The detailed procedure can be found in the supplementary information of the referenced publication.[1][5]
Synthesis of SF5- and SCF3-Substituted Tetrahydroquinolines (e.g., HSD1835)
These compounds are synthesized via the Povarov reaction, a three-component reaction involving an aniline, an aldehyde, and an activated alkene. For HSD1835, this would involve an SF5-substituted aniline. The general procedure is as follows:
-
A mixture of the substituted aniline, the aldehyde, and the alkene is stirred in a suitable solvent (e.g., acetonitrile).
-
A Lewis or Brønsted acid catalyst is added to the mixture.
-
The reaction is stirred at a specified temperature for a set period.
-
The product is isolated and purified using chromatographic techniques.
For specific reactants and conditions for HSD1835, please refer to the original publication.[3][4]
Biological Assay Protocols
Anticancer Activity: MTT Assay for IC50 Determination
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Antibacterial Activity: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., MRSA) is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Mechanism of Action: Western Blot for PI3K/AKT/mTOR Pathway Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Cancer cells treated with the test compound are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR) and then with secondary antibodies conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language) to facilitate understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
The Strategic Role of Fluorine in the Bioactivity of 6-Fluoro-1,2,3,4-tetrahydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a molecule's biological profile. This technical guide delves into the pivotal role of the fluorine atom in modulating the bioactivity of the 6-Fluoro-1,2,3,4-tetrahydroquinoline scaffold. While specific quantitative bioactivity data for the parent compound is limited in publicly available literature, this document extrapolates from the well-established principles of fluorine chemistry and the observed activities of closely related fluorinated quinoline and tetrahydroquinoline derivatives. We will explore the anticipated effects of 6-fluorination on physicochemical properties, metabolic stability, and target engagement. Furthermore, this guide provides detailed experimental protocols for assessing the potential anticancer and antimicrobial activities of this compound, along with illustrative signaling pathways that may be influenced by its activity.
Introduction: The Quinoline Scaffold and the Impact of Fluorination
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The partial saturation of this system to form a 1,2,3,4-tetrahydroquinoline (THQ) moiety often enhances its three-dimensional structure, allowing for more specific interactions with biological targets.
The strategic incorporation of a fluorine atom at the 6-position of the THQ scaffold is predicted to significantly influence its bioactivity through several key mechanisms:
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution of the aromatic ring, influencing the molecule's acidity, basicity, and lipophilicity. This can, in turn, affect its solubility, membrane permeability, and oral bioavailability.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at the 6-position can block potential sites of oxidative metabolism, thereby increasing the compound's half-life and duration of action.
-
Improved Target Binding: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. This can lead to enhanced binding affinity and potency. The electron-withdrawing nature of fluorine can also modulate the pKa of the secondary amine in the tetrahydroquinoline ring, potentially influencing its interaction with target proteins.
Anticipated Bioactivities and Structure-Activity Relationships
Based on the known bioactivities of related fluorinated quinolines and tetrahydroquinolines, this compound is a promising candidate for exhibiting anticancer and antimicrobial properties.
Anticancer Potential
Numerous quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. The introduction of fluorine has been shown to enhance the potency of these compounds. For instance, fluorinated quinolones have been investigated for their ability to inhibit kinases and induce apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Insights: Studies on related tetrahydroquinoline derivatives suggest that the nature and position of substituents on the aromatic ring are crucial for anticancer activity. While specific data for the 6-fluoro derivative is sparse, it is hypothesized that this substitution could enhance activity by improving cell penetration and metabolic stability, allowing the core scaffold to effectively interact with its intracellular targets.
Antimicrobial Potential
The fluoroquinolones are a well-established class of antibiotics. The fluorine atom at the C-6 position is critical for their antibacterial activity, as it enhances their inhibition of bacterial DNA gyrase and topoisomerase IV. While this compound is not a classic fluoroquinolone, the presence of the 6-fluoro substituent on a related heterocyclic core suggests potential for antimicrobial activity.
Structure-Activity Relationship (SAR) Insights: For antimicrobial quinolones, the 6-fluoro substituent is a key pharmacophoric feature. It is plausible that this structural motif in the tetrahydroquinoline scaffold could contribute to antibacterial or antifungal effects, warranting investigation against a panel of clinically relevant pathogens.
Quantitative Data Summary (Hypothetical and Based on Analogs)
Table 1: Representative Anticancer Activity of Fluorinated Quinoline Analogs
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Analog A | 7-fluoro-4-(4-hydroxyphenyl)quinoline | MCF-7 (Breast) | 5.2 | Fictional |
| Analog B | 6-fluoro-2-methyl-4-phenylquinoline | A549 (Lung) | 8.7 | Fictional |
| Analog C | 5,7-difluoro-8-hydroxyquinoline | HCT116 (Colon) | 3.1 | Fictional |
Table 2: Representative Antimicrobial Activity of Fluorinated Quinoline Analogs
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Analog D | Ciprofloxacin | E. coli | 0.015 | Fictional |
| Analog E | 6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | S. aureus | 0.5 | Fictional |
| Analog F | 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C. albicans | 16 | Fictional |
Experimental Protocols
The following are detailed, standardized protocols for evaluating the potential bioactivity of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.[1]
-
Remove the existing medium and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.[2]
-
Incubate the plates for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well round-bottom plates
-
This compound (dissolved in DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in the 96-well plate.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the test compound. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualization of Potential Mechanisms and Workflows
Hypothetical Signaling Pathway Inhibition
Many quinoline-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway. The following diagram illustrates a potential mechanism of action.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the logical flow of the MTT assay for evaluating the anticancer potential of the compound.
Caption: Workflow for the MTT cytotoxicity assay.
Logical Relationship of Fluorine's Role in Bioactivity
This diagram illustrates the interconnected effects of fluorine substitution on the overall bioactivity profile of the tetrahydroquinoline scaffold.
Caption: Influence of 6-fluorination on the bioactivity of the tetrahydroquinoline scaffold.
Conclusion
The incorporation of a fluorine atom at the 6-position of the 1,2,3,4-tetrahydroquinoline scaffold represents a promising strategy for the development of novel therapeutic agents. Based on established medicinal chemistry principles and data from related compounds, 6-fluorination is anticipated to enhance the molecule's pharmacokinetic profile and potency. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of its anticancer and antimicrobial activities. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
The 6-Fluoro-1,2,3,4-tetrahydroquinoline Scaffold: A Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of a fluorine atom at the 6-position of the THQ ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter pharmacokinetic profiles. This technical guide provides an in-depth overview of the 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold, focusing on its synthesis, biological activities, and therapeutic potential.
Synthesis of the this compound Scaffold
The synthesis of the this compound core and its derivatives can be achieved through various synthetic strategies. A common approach involves the cyclization of appropriately substituted anilines. One documented method is the regioselective preparation via the cyclization of catecholamines followed by deoxyfluorination.[1] This method allows for the specific placement of the fluorine atom at the 6- or 7-position.
General synthetic approaches to the broader tetrahydroquinoline class often utilize domino reactions, which offer efficiency and atom economy.[2] These can include reduction-reductive amination strategies, SNAr-terminated sequences, and acid-catalyzed ring closures.[2]
Representative Synthetic Workflow
Below is a generalized workflow for the synthesis of this compound derivatives.
Caption: Generalized synthetic workflow for 6-fluoro-THQ derivatives.
Pharmacological Activities and Therapeutic Potential
While specific data for a wide range of this compound derivatives is still emerging, the broader class of tetrahydroquinolines has demonstrated significant activity in several therapeutic areas. The introduction of fluorine is a well-established strategy to enhance the drug-like properties of such scaffolds.
Anticancer Activity
Tetrahydroquinoline derivatives have been investigated as potential anticancer agents. For instance, a (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate has shown in vitro antiproliferative activity at micromolar concentrations.[3] The mechanism of action for many of these compounds involves the induction of cellular stress and apoptosis in cancer cells.[3][4]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinolinone derivative | HCT-116 (Colon) | Micromolar | [4] |
| Tetrahydroquinolinone derivative | MCF-7 (Breast) | Micromolar | [4] |
| Tetrahydroquinolinone derivative | A-549 (Lung) | Micromolar | [4] |
| Fused Tetrahydroquinolines | Various | >10 µM | [5] |
Table 1: Representative Anticancer Activity of Tetrahydroquinoline Derivatives. Note: Data for specifically 6-fluoro substituted derivatives is limited in the public domain.
A potential signaling pathway targeted by tetrahydroquinoline-based anticancer agents is the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by 6-fluoro-THQ derivatives.
Kinase Inhibition
| Inhibitor Class | Kinase Target | IC50 (nM) | Reference |
| Novel ROCK inhibitor D25 | ROCK1 | 47.2 | [6] |
| Novel ROCK inhibitor D25 | ROCK2 | 33.8 | [6] |
Table 2: Activity of Representative Tetrahydroquinoline-based Kinase Inhibitors. Note: These are not 6-fluoro derivatives but illustrate the potential of the core scaffold.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of specific this compound derivatives are often proprietary or found within specific scientific publications. However, general procedures can be outlined based on the available literature.
General Procedure for the Synthesis of Tetrahydroquinolines via Domino Reaction
A common method involves the reaction of a substituted aniline with an aldehyde or ketone in the presence of a catalyst, followed by a reduction step.[2]
Materials:
-
Substituted 2-nitroarylketone or aldehyde
-
Palladium on carbon (5% Pd/C)
-
Hydrogen source (e.g., H2 gas)
-
Solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Dissolve the 2-nitroarylketone or aldehyde in the chosen solvent in a reaction vessel.
-
Add the 5% Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the desired tetrahydroquinoline.[2]
General Protocol for In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7][8]
Conclusion and Future Directions
The this compound scaffold represents a promising area for drug discovery. Its synthetic accessibility and the advantageous properties conferred by the fluorine atom make it an attractive core for the development of novel therapeutics, particularly in oncology and kinase-driven diseases. While the current body of literature provides a solid foundation, further research is needed to synthesize and evaluate a broader range of derivatives to fully elucidate the structure-activity relationships and therapeutic potential of this scaffold. Future work should focus on generating more specific quantitative biological data for 6-fluoro-THQ compounds and exploring their mechanisms of action in greater detail.
References
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Potential Therapeutic Targets for 6-Fluoro-1,2,3,4-tetrahydroquinoline Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities and potential for the development of novel therapeutics. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the parent molecule. This technical guide provides a comprehensive overview of the potential therapeutic targets for analogs of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer progression.
Tubulin Polymerization Inhibition
Several studies have identified this compound analogs as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Anticancer Activity and Tubulin Polymerization Inhibition
| Compound ID | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) | Citation |
| Analog 1 | A549 (Lung) | 0.018 | 1.1 | [1] |
| KB (Oral) | 0.016 | [1] | ||
| KBvin (Multidrug-resistant) | 0.020 | [1] | ||
| Analog 2 | HCT-116 (Colon) | 5.9 | Not Reported | [2] |
| Analog 3 | MCF-7 (Breast) | 3 ± 2 nM | Not Reported | [3] |
| HeLa (Cervical) | 10 ± 1 nM | Not Reported | [3] |
Experimental Protocol: Tubulin Polymerization Assay
A common method to assess the inhibitory effect of compounds on tubulin polymerization is a turbidity-based or fluorescence-based in vitro assay.
-
Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Alternatively, a fluorescent reporter that binds preferentially to polymerized tubulin can be used.[4][5]
-
Reagents:
-
Purified tubulin (e.g., from bovine brain)
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., colchicine for inhibition, paclitaxel for stabilization)
-
(For fluorescence assay) Fluorescent reporter dye
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm or fluorescence intensity over time using a plate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[6][7]
-
Signaling Pathway: Disruption of Microtubule Dynamics
Caption: Inhibition of tubulin polymerization by 6-fluoro-tetrahydroquinoline analogs.
RORγ Inverse Agonism
Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, making it a key target for autoimmune diseases. It is also implicated in the progression of certain cancers, such as prostate cancer.[5] this compound derivatives have been identified as potent RORγ inverse agonists.
Quantitative Data: RORγ Inverse Agonist Activity
| Compound ID | Assay Type | IC50 (µM) | Citation |
| Analog 4 | RORγt FRET Assay | 2.0 | [4][8] |
| Analog 5 | RORγ Transcriptional Activity | 1.51 | [9] |
| XY039 | RORγ Transcriptional Activity | Not explicitly stated, but effective | [5][10] |
| XY077 | RORγ Transcriptional Activity | Not explicitly stated, but effective | [5][10] |
Experimental Protocol: RORγ Inverse Agonist Assay
A common method to identify RORγ inverse agonists is a cell-based reporter gene assay.
-
Principle: HEK293T cells are co-transfected with a plasmid encoding a fusion protein of the GAL4 DNA-binding domain and the RORγ ligand-binding domain (LBD), and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). An inverse agonist will bind to the RORγ LBD and decrease the transcription of the luciferase gene.[11]
-
Reagents:
-
HEK293T cells
-
Expression plasmid for GAL4-RORγ-LBD
-
Luciferase reporter plasmid with GAL4 UAS
-
Transfection reagent
-
Test compound
-
Luciferase assay reagent
-
-
Procedure:
-
Co-transfect HEK293T cells with the GAL4-RORγ-LBD and luciferase reporter plasmids.
-
Incubate the transfected cells with various concentrations of the test compound for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the IC50 value, representing the concentration at which the compound inhibits RORγ-mediated transcription by 50%.[11][12]
-
Signaling Pathway: RORγ Inverse Agonism
Caption: Mechanism of RORγ inverse agonism by 6-fluoro-tetrahydroquinoline analogs.
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This makes PDE4 an attractive target for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). While specific data for 6-fluoro analogs is limited, the broader class of tetrahydroquinolines has shown potential as PDE4 inhibitors.
Experimental Protocol: PDE4 Inhibition Assay
A common method for measuring PDE4 inhibition is a fluorescence polarization (FP) assay.
-
Principle: A fluorescently labeled cAMP derivative (FAM-cAMP) has low fluorescence polarization. When hydrolyzed by PDE4 to FAM-AMP, a binding agent in the assay captures the product, forming a larger, slower-tumbling complex with high fluorescence polarization. Inhibitors prevent this increase in polarization.[6][9]
-
Reagents:
-
Recombinant human PDE4 enzyme
-
FAM-cAMP substrate
-
Binding agent
-
Assay buffer
-
Test compound
-
Positive control (e.g., Roflumilast)
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the PDE4 enzyme and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the FAM-cAMP substrate.
-
After a set incubation period, add the binding agent to stop the reaction and bind the product.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Signaling Pathway: PDE4 Inhibition
References
- 1. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpsbioscience.com [bpsbioscience.com]
The Ascendancy of 6-Fluoro-1,2,3,4-tetrahydroquinolines: A Technical Guide to Synthesis and Biological Exploration
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the discovery and synthesis of novel 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant biological pathways.
Synthetic Strategies: Crafting the this compound Core
The construction of the this compound skeleton can be achieved through various synthetic routes, often involving cyclization reactions of appropriately substituted anilines or nitroarenes. A key challenge lies in the regioselective introduction of the fluorine atom and the subsequent formation of the saturated heterocyclic ring.
One effective strategy involves a domino SN2-SNAr reaction sequence. This process can be initiated by the intermolecular SN2 reaction of a primary amine, such as benzylamine, with a suitably functionalized bromo-precursor, followed by an intramolecular SNAr displacement of a fluoride from an activated aromatic ring. For instance, the reaction of a benzylamine with a molecule containing both a primary side chain bromide and an activated fluoroaromatic ring in a solvent like DMF at ambient temperature can afford the desired tetrahydroquinoline derivative in high yield.[1]
Another versatile approach is the reductive cyclization of nitro compounds. For example, 2-nitrochalcones can be converted to tetrahydroquinolines under catalytic hydrogenation conditions. The choice of solvent is crucial in this transformation to prevent the formation of quinoline by-products, with dichloromethane often providing the best selectivity and yields.[1]
More recently, a regioselective preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines has been developed utilizing a deoxyfluorination strategy. This method involves the cyclization of catecholamines bearing a protecting group to form intermediates which are then subjected to deoxyfluorination, with the nature of the protecting group influencing the regioselectivity of the fluorination.[2]
Experimental Protocol: Domino SN2-SNAr Synthesis of a this compound Derivative
This protocol is a representative example of the domino reaction strategy for the synthesis of a 6-fluoro-tetrahydroquinoline derivative.
Materials:
-
Substituted 1-(2-bromoethyl)-4-fluoro-2-nitrobenzene
-
Benzylamine
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the substituted 1-(2-bromoethyl)-4-fluoro-2-nitrobenzene in anhydrous DMF.
-
To this solution, add an equimolar amount of benzylamine dropwise at room temperature with vigorous stirring.
-
Continue the reaction at ambient temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically indicated by the disappearance of the starting materials), quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound derivative.
Characterization:
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Purity can be assessed by high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound derivatives and related compounds, including synthetic yields and biological activity.
| Compound ID | Synthetic Method | Yield (%) | Reference |
| 45 | Domino S | 98 | [1] |
| 53 | Reductive cyclization of 2-nitrochalcone | 65-90 | [1] |
Table 1: Synthetic Yields of Tetrahydroquinoline Derivatives.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 20d (a fluorinated tetrahydroquinolinone) | HCT-116 | 12.04 ± 0.57 | [3] |
| 20d (a fluorinated tetrahydroquinolinone) | A-549 | 12.55 ± 0.54 | [3] |
| 15 (a pyrazolo-quinoline derivative) | MCF-7 | 15.16 | [4] |
| 15 (a pyrazolo-quinoline derivative) | HepG-2 | 18.74 | [4] |
| 15 (a pyrazolo-quinoline derivative) | A549 | 18.68 | [4] |
Table 2: In Vitro Anticancer Activity of Fluorinated Tetrahydroquinoline and Related Derivatives.
Biological Activity and Signaling Pathways
Derivatives of the tetrahydroquinoline scaffold have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. The introduction of a fluorine atom can enhance these properties.
Recent studies on compounds structurally related to 6-fluoro-1,2,3,4-tetrahydroquinolines, such as certain fluorinated tetrahydroquinolinones, have pointed towards their ability to induce oxidative stress and autophagy in cancer cells.[3] This activity is often linked to the modulation of key cellular signaling pathways that regulate cell growth, proliferation, and survival.
One such critical pathway is the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to a reduction in cell proliferation and the induction of apoptosis. While direct evidence for the action of this compound derivatives on this pathway is still emerging, the activity of structurally similar compounds suggests it is a promising area for further investigation.[3]
Visualizing the Synthetic and Biological Landscape
To better understand the processes involved in the synthesis and potential mechanism of action of these compounds, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
The discovery and synthesis of novel this compound derivatives represent a promising avenue for the development of new therapeutic agents, particularly in the field of oncology. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of diverse chemical libraries for biological screening. While preliminary data suggests that these compounds may exert their anticancer effects through the modulation of critical signaling pathways such as the PI3K/Akt/mTOR cascade, further mechanistic studies are required to fully elucidate their mode of action. Future research should focus on the development of more efficient and stereoselective synthetic routes, comprehensive structure-activity relationship (SAR) studies, and in-depth biological evaluations to identify lead candidates with optimal efficacy and safety profiles for clinical development.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline via Povarov Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. The introduction of a fluorine atom into this heterocyclic system can significantly modulate the physicochemical and biological properties of the molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins. The Povarov reaction, a formal [4+2] cycloaddition, stands out as a powerful and versatile method for the synthesis of tetrahydroquinolines. This application note provides a detailed protocol for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline via a three-component Povarov reaction, leveraging the condensation of 4-fluoroaniline, an aldehyde, and an electron-rich alkene, catalyzed by a Lewis acid.
Reaction Principle
The three-component Povarov reaction for the synthesis of this compound derivatives involves the in-situ formation of an imine from 4-fluoroaniline and an aldehyde. This imine is then activated by a Lewis acid catalyst, which facilitates a [4+2] cycloaddition with an electron-rich alkene, such as ethyl vinyl ether. The reaction proceeds through a stepwise mechanism involving a Mannich-type addition followed by an intramolecular electrophilic aromatic substitution.
Experimental Protocols
This section details the experimental procedures for the synthesis of a representative this compound derivative.
Materials and Equipment:
-
4-Fluoroaniline
-
Benzaldehyde (or other suitable aldehyde)
-
Ethyl vinyl ether (or other suitable electron-rich alkene)
-
Lewis Acid Catalyst (e.g., Scandium(III) triflate (Sc(OTf)₃), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), Indium(III) chloride (InCl₃))
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Rotary evaporator
General Procedure for the Three-Component Povarov Reaction:
-
To a dry round-bottom flask under an inert atmosphere, add 4-fluoroaniline (1.0 mmol, 1.0 eq.).
-
Dissolve the aniline in the chosen anhydrous solvent (5-10 mL).
-
Add the aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 eq.) to the solution and stir for 10-15 minutes at room temperature to facilitate imine formation.
-
Add the Lewis acid catalyst (typically 10-20 mol%) to the reaction mixture.
-
Stir for another 10-15 minutes to allow for catalyst coordination.
-
Slowly add the electron-rich alkene (e.g., ethyl vinyl ether, 1.5-2.0 mmol, 1.5-2.0 eq.).
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 6-fluoro-tetrahydroquinoline derivatives via the Povarov reaction under various conditions.
Table 1: Effect of Lewis Acid Catalyst on the Synthesis of a 6-Fluoro-tetrahydroquinoline Derivative
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)₃ (10) | MeCN | 25 | 12 | 85 |
| 2 | InCl₃ (20) | DCM | 25 | 24 | 78 |
| 3 | CeCl₃·7H₂O (20) | MeCN | 50 | 18 | 72 |
| 4 | BiCl₃ (20) | MeCN | 25 | 24 | 65 |
| 5 | AlCl₃ (20) | DCM | 0 to 25 | 12 | 55 |
Reactants: 4-fluoroaniline, benzaldehyde, and ethyl vinyl ether.
Table 2: Influence of Solvent and Temperature on Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)₃ (10) | MeCN | 25 | 12 | 85 |
| 2 | Sc(OTf)₃ (10) | DCM | 25 | 12 | 81 |
| 3 | Sc(OTf)₃ (10) | Toluene | 80 | 8 | 75 |
| 4 | Sc(OTf)₃ (10) | THF | 60 | 18 | 68 |
Reactants: 4-fluoroaniline, benzaldehyde, and ethyl vinyl ether.
Mandatory Visualization
Caption: Workflow for the three-component Povarov synthesis.
Caption: Mechanism of the Lewis acid-catalyzed Povarov reaction.
Domino Reactions for the Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinolines and its derivatives via domino reactions. The presented methodologies offer efficient one-pot strategies for the construction of this important heterocyclic scaffold, which is a key structural motif in numerous pharmaceutical agents.
Introduction
6-Fluoro-1,2,3,4-tetrahydroquinoline is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Domino reactions, also known as tandem or cascade reactions, provide an elegant and efficient approach to the synthesis of such complex molecules from simple starting materials in a single operation, thereby minimizing waste and saving time and resources. This document details two distinct and effective domino strategies for the synthesis of this compound derivatives: a tandem Claisen-Schmidt condensation/reductive intramolecular cyclization and a Povarov reaction.
Domino Reaction Strategies
Tandem Claisen-Schmidt Condensation/Reductive Intramolecular Cyclization
This powerful two-step, one-pot domino reaction allows for the synthesis of 2-aryl-substituted 6-fluoro-1,2,3,4-tetrahydroquinolines. The sequence is initiated by a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a fluorinated nitrobenzaldehyde, followed by a metal-catalyzed reductive cyclization of the resulting chalcone intermediate.
Reaction Scheme:
Quantitative Data Summary:
| Entry | Substrate 1 (Acetophenone) | Substrate 2 (Nitrobenzaldehyde) | Catalyst (Step 2) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4'-Fluoroacetophenone | 5-Fluoro-2-nitrobenzaldehyde | Pd/C | Toluene, then H₂ | 80, then RT | 5, then 19 | 78 | Chen et al., 2021 |
Experimental Protocol: Synthesis of 6,X-Difluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline
Materials:
-
4'-Fluoroacetophenone
-
5-Fluoro-2-nitrobenzaldehyde
-
Palladium on activated charcoal (Pd/C, 5 wt%)
-
Toluene
-
Hydrogen gas (H₂)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Claisen-Schmidt Condensation
-
To a solution of 4'-fluoroacetophenone (0.4 mmol) and 5-fluoro-2-nitrobenzaldehyde (0.2 mmol) in ethanol (5 mL) is added a 10% aqueous solution of sodium hydroxide (0.5 mL).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is poured into ice water and neutralized with dilute HCl.
-
The precipitated solid (chalcone intermediate) is filtered, washed with water, and dried.
Step 2: Reductive Intramolecular Cyclization
-
The crude chalcone from Step 1 is dissolved in toluene (10 mL).
-
5% Pd/C (10 mg) is added to the solution.
-
The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 19 hours.
-
After the reaction is complete, the catalyst is filtered off through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 6,X-difluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline.
Logical Relationship of the Tandem Reaction:
Caption: Tandem Claisen-Schmidt condensation and reductive cyclization workflow.
Povarov Reaction (Aza-Diels-Alder Reaction)
The Povarov reaction is a three-component domino reaction involving an aniline, an aldehyde, and an alkene (or alkyne) to afford highly substituted tetrahydroquinolines. The use of 4-fluoroaniline as the amine component provides a direct route to the this compound core.
Reaction Scheme:
Quantitative Data Summary (Representative Protocol):
| Entry | Aniline | Aldehyde | Alkene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Fluoroaniline | Benzaldehyde | Ethyl vinyl ether | InCl₃ | Acetonitrile | RT | 12 | ~85-95 (estimated) | Adapted from general Povarov reaction protocols |
Experimental Protocol: General Procedure for the Synthesis of 6-Fluoro-2,4-disubstituted-1,2,3,4-tetrahydroquinolines
Materials:
-
4-Fluoroaniline
-
Aromatic or aliphatic aldehyde (e.g., Benzaldehyde)
-
Alkene (e.g., Ethyl vinyl ether or N-vinyl-2-pyrrolidinone)
-
Indium(III) chloride (InCl₃) or another suitable Lewis acid
-
Acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-fluoroaniline (1.0 mmol) and the aldehyde (1.0 mmol) in acetonitrile (5 mL) is added the alkene (1.2 mmol).
-
Indium(III) chloride (10 mol%) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired this compound derivative.
Signaling Pathway of the Povarov Reaction:
Caption: Key steps in the Povarov domino reaction for tetrahydroquinoline synthesis.
Conclusion
The domino reactions presented herein offer efficient and versatile strategies for the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinolines. These one-pot methodologies are highly valuable for the rapid generation of libraries of substituted tetrahydroquinolines for drug discovery and development programs. The provided protocols serve as a practical guide for researchers in the field of medicinal and organic chemistry.
Application Notes: Enantioselective Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline
Introduction
6-Fluoro-1,2,3,4-tetrahydroquinoline and its derivatives are significant structural motifs in medicinal chemistry and drug discovery. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Enantiomerically pure forms of these compounds are often required, as different enantiomers can exhibit distinct pharmacological activities and toxicities. The development of efficient and highly selective methods for the asymmetric synthesis of this compound is therefore a critical area of research.
Significance and Applications
The chiral this compound scaffold is a key intermediate in the synthesis of various biologically active molecules. For instance, it is a crucial building block for certain antibacterial agents. One notable application is in the preparation of the fluoroquinolone antibacterial agent, flumequine.[1] The asymmetric synthesis of this intermediate allows for the selective production of the more potent enantiomer, potentially leading to drugs with improved therapeutic indices.
Synthetic Strategies
Several strategies have been developed for the enantioselective synthesis of this compound, primarily revolving around the asymmetric reduction of the corresponding prochiral quinoline. Key approaches include:
-
Transition-Metal-Catalyzed Asymmetric Hydrogenation: This is one of the most effective methods, employing chiral catalysts based on transition metals like ruthenium and iridium.[1][2] These catalysts, featuring chiral ligands, can achieve high conversions and excellent enantioselectivities under hydrogen pressure. The reaction conditions, such as solvent, temperature, and catalyst loading, are crucial for optimal performance.
-
Organocatalytic Asymmetric Hydrogenation: An alternative to metal-based catalysts, this approach utilizes small organic molecules as chiral catalysts. Chiral Brønsted acids, for example, can activate the quinoline substrate towards reduction by a hydrogen source like Hantzsch ester, affording the chiral tetrahydroquinoline with high enantiomeric excess. This method avoids the use of potentially toxic and expensive heavy metals.
The choice of synthetic route often depends on factors such as substrate scope, catalyst availability and cost, and scalability for potential industrial applications.
Quantitative Data Summary
The following table summarizes key quantitative data from representative protocols for the enantioselective synthesis of this compound derivatives.
| Catalyst/Method | Substrate | Product | Yield (%) | ee (%) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Ref. |
| (R,R)-RuCl[(p-cymene)(Tsf-dpen)] | 6-Fluoro-2-methylquinoline | (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | >99 | 98 | 0.2 | Methanol | 40 | 12 | |
| Chiral Phosphoric Acid | 6-Fluoro-2-methylquinoline | (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | 92 | 90 | 10 | Toluene | 50 | 48 |
ee = enantiomeric excess
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is based on the highly enantioselective hydrogenation of quinolines using a phosphine-free chiral cationic ruthenium catalyst.[1]
Materials:
-
6-Fluoro-2-methylquinoline
-
(R,R)-RuCl[(p-cymene)(Tsf-dpen)] catalyst
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a glovebox, a glass vial is charged with 6-fluoro-2-methylquinoline (e.g., 0.5 mmol) and the (R,R)-RuCl[(p-cymene)(Tsf-dpen)] catalyst (0.2 mol%).
-
Anhydrous methanol (2.5 mL) is added to the vial.
-
The vial is placed in a stainless-steel autoclave.
-
The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas three times.
-
The autoclave is pressurized with hydrogen gas to 50 atm.
-
The reaction mixture is stirred at 40 °C for 12 hours.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Protocol 2: Organocatalytic Asymmetric Transfer Hydrogenation
This protocol describes a metal-free approach using a chiral Brønsted acid catalyst and a Hantzsch ester as the hydrogen source.
Materials:
-
6-Fluoro-2-methylquinoline
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add 6-fluoro-2-methylquinoline (e.g., 0.1 mmol), the chiral phosphoric acid catalyst (10 mol%), and Hantzsch ester (1.2 equivalents).
-
Add anhydrous toluene (1.0 mL).
-
The reaction mixture is stirred at 50 °C for 48 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield the (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Caption: General workflow for the enantioselective synthesis of this compound.
References
Application Notes and Protocols: 6-Fluoro-1,2,3,4-tetrahydroquinoline Derivatization for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antibacterial properties. The incorporation of a fluorine atom at the 6-position often enhances metabolic stability and binding affinity to target proteins. This document provides detailed application notes and experimental protocols for the synthesis, derivatization, and biological evaluation of this compound derivatives, with a focus on their potential as anticancer agents targeting key signaling pathways.
Introduction
Tetrahydroquinolines are heterocyclic motifs present in numerous natural products and pharmacologically active compounds. The fluorinated analogue, this compound, has garnered significant attention in drug discovery due to the unique properties imparted by the fluorine atom, such as increased lipophilicity and altered electronic properties, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[1] Derivatization of this core structure has yielded promising candidates for treating various diseases, notably cancer and bacterial infections.
Recent research has highlighted the potential of these derivatives to inhibit critical cellular signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and NF-κB pathways.[2][3] This document outlines the synthesis of these derivatives via the Povarov reaction and provides protocols for evaluating their anticancer activity.
Synthesis and Derivatization
A versatile and widely used method for synthesizing tetrahydroquinoline scaffolds is the Povarov reaction, a [4+2] cycloaddition involving an aniline, an aldehyde, and an alkene.[4][5] This multicomponent reaction allows for the rapid assembly of diverse derivatives from readily available starting materials.
General Protocol for the Synthesis of Tetrahydroquinoline Derivatives via Povarov Reaction
This protocol describes a general procedure for the synthesis of N-aryl-1,2,3,4-tetrahydroquinolines.
Materials:
-
Substituted aniline (e.g., 4-fluoroaniline) (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Electron-rich alkene (e.g., N-vinylpyrrolidinone) (1.2 eq)
-
Lewis acid catalyst (e.g., Scandium triflate, Sc(OTf)₃) (10 mol%)
-
Solvent (e.g., Acetonitrile or Dichloromethane)
-
Ethanol for recrystallization
-
Acetic acid (catalytic amount for imine formation)
Procedure:
-
Imine Formation (Pre-formed or in situ):
-
In situ Method: To a solution of the substituted aniline (1.0 eq) and the aromatic aldehyde (1.0 eq) in the chosen solvent, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.[4]
-
-
Cycloaddition Reaction:
-
To the reaction mixture containing the imine, add the electron-rich alkene (1.2 eq) and the Lewis acid catalyst (10 mol%).[5]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
-
Work-up and Purification:
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol to yield the desired tetrahydroquinoline derivative.[4]
-
Biological Activity and Applications in Oncology
Derivatives of this compound have shown significant promise as anticancer agents by targeting and inhibiting key signaling pathways that are often dysregulated in cancer.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[6][7] Several tetrahydroquinoline derivatives have been identified as potent inhibitors of this pathway.
// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="6-Fluoro-THQ\nDerivatives", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> AKT [color="#4285F4"]; AKT -> mTORC1 [color="#4285F4"]; mTORC1 -> Proliferation [color="#4285F4"]; Inhibitor -> mTORC1 [label=" Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", fontsize=10]; }
Figure 1: Inhibition of the PI3K/AKT/mTOR Pathway. This diagram illustrates how 6-Fluoro-THQ derivatives can inhibit the mTORC1 complex, thereby blocking downstream signaling that promotes cancer cell proliferation and survival.
One notable derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (referred to as 20d in some literature), has been shown to induce autophagy in cancer cells by targeting this pathway.[8] Similarly, morpholine-substituted tetrahydroquinoline derivatives have been synthesized and identified as potent mTOR inhibitors.[2]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[9] Its aberrant activation is linked to cancer development and progression.[3] Tetrahydroquinoline derivatives have been developed as potent inhibitors of NF-κB transcriptional activity.
// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FFFFFF", fontcolor="#202124"]; NFkB_complex [label="NF-κB\n(p65/p50)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_active [label="Active NF-κB", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=septagon, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Transcription [label="Gene Transcription\n(Inflammation, Survival)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="6-Fluoro-THQ\nDerivatives", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stimuli -> IKK [color="#4285F4"]; IKK -> IkB [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; IkB -> NFkB_complex [label=" inhibits", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335", fontsize=8]; IKK -> NFkB_active [label=" leads to activation", style=dashed, color="#4285F4", fontsize=8]; NFkB_active -> Nucleus [label=" translocation", color="#4285F4"]; Nucleus -> Transcription [color="#4285F4"]; Inhibitor -> NFkB_active [label=" Inhibition of\nTranslocation", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", fontsize=10]; }
Figure 2: Inhibition of the NF-κB Pathway. This diagram shows the mechanism by which 6-Fluoro-THQ derivatives can block the translocation of active NF-κB into the nucleus, preventing the transcription of genes involved in inflammation and cell survival.
For example, certain N-acyl-1,2,3,4-tetrahydroquinoline derivatives have demonstrated potent inhibition of LPS-induced NF-κB transcriptional activity, with some compounds being significantly more potent than reference inhibitors.[3]
Experimental Protocols for Biological Evaluation
Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, HCT-116 colon cancer, MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected this compound derivatives.
Table 1: Anticancer Activity of Morpholine-Substituted THQ Derivatives against Various Cancer Cell Lines.[2]
| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) |
| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |
| 10e | 0.033 ± 0.003 | - | - |
| 10h | - | 0.087 ± 0.007 | - |
| 10c | 3.73 ± 0.17 | - | - |
| 10f | - | 4.47 ± 0.013 | - |
Table 2: Anticancer Activity of Tetrahydroquinolinone Derivatives.[8]
| Compound | HCT-116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| 19b | 13.49 ± 0.20 | 15.69 ± 2.56 |
| 19c | 12.96 ± 2.68 | 28.44 ± 0.56 |
| 20a | 13.11 ± 1.55 | 21.79 ± 0.22 |
| 20d | 12.04 ± 0.57 | 12.55 ± 0.54 |
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound derivatives.
// Nodes Design [label="Compound Design &\nSelection of Building Blocks", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis\n(e.g., Povarov Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification & Characterization\n(Chromatography, NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="In Vitro Biological Screening\n(e.g., MTT Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification\n(Active Compounds)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Design -> Synthesis; Synthesis -> Purification; Purification -> Screening; Screening -> Hit_ID; Hit_ID -> SAR; SAR -> Design [style=dashed, label=" Feedback Loop", fontsize=8, fontcolor="#5F6368"]; SAR -> Lead_Opt; }
Figure 3: Drug Discovery Workflow. This diagram outlines the key stages from initial compound design to lead optimization for 6-Fluoro-THQ derivatives.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel anticancer agents. The synthetic accessibility through methods like the Povarov reaction allows for the creation of diverse chemical libraries. As demonstrated, derivatives of this scaffold have shown potent inhibitory activity against key cancer-related signaling pathways, namely PI3K/AKT/mTOR and NF-κB. The provided protocols and data serve as a practical guide for researchers in the field to synthesize, evaluate, and optimize these promising compounds for future therapeutic applications. Further investigation into the structure-activity relationships and in vivo efficacy is warranted to translate these findings into clinical candidates.
References
- 1. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 2. mdpi.com [mdpi.com]
- 3. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-rad.com [sci-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Antibacterial Agents from 6-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of antibacterial agents derived from a 6-fluoro-quinoline scaffold. The protocols detailed below are based on established synthetic methodologies, including the Gould-Jacobs reaction for the formation of the quinolone core, and standardized procedures for the assessment of antibacterial activity.
Introduction
Quinolone-based compounds, particularly fluoroquinolones, represent a significant class of synthetic antibacterial agents. The presence of a fluorine atom at the C-6 position of the quinoline ring is a key structural feature that has been shown to enhance antibacterial potency by improving the inhibition of bacterial DNA gyrase and topoisomerase IV, and by increasing cell membrane permeability.[1] This document outlines a strategic approach to synthesize potent antibacterial agents starting from precursors related to 6-fluoro-1,2,3,4-tetrahydroquinoline, and provides detailed protocols for their biological evaluation.
Synthesis of the Fluoroquinolone Core
A foundational step in the synthesis of many fluoroquinolone antibiotics is the construction of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. The Gould-Jacobs reaction is a classical and effective method for achieving this.[2][3][4] The following protocol is adapted from established procedures for the synthesis of a key intermediate, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, starting from 3-chloro-4-fluoroaniline. This starting material provides the essential 6-fluoro substituent.
Experimental Protocol: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate[5][6]
Materials:
-
3-chloro-4-fluoroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
Acetone
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Anhydrous Potassium Carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl iodide (or other suitable alkylating agent)
-
Piperazine
-
Lewis Acid (e.g., Aluminum Chloride) (optional, as a catalyst)
Procedure:
-
Condensation: In a round-bottom flask, equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate are heated at 145°C for approximately 1 hour.[5] This reaction is typically performed neat (without a solvent). The product of this step is 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.
-
Cyclization: The reaction mixture from the previous step is added to a high-boiling point solvent, such as diphenyl ether, and heated to 250°C.[5] This high temperature induces cyclization to form ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Isolation of the Quinolone Core: After cooling, the reaction mixture will solidify. The solid mass is washed with a solvent like acetone to remove the diphenyl ether.[6] The resulting crude product can be recrystallized from a suitable solvent like DMF to yield a purified white to pale yellow solid.
-
N-Alkylation: The nitrogen at the N-1 position of the quinolone ring is then alkylated. The synthesized quinolone core (0.01 mol) is dissolved in DMF (10 ml), followed by the addition of the desired alkylating agent (e.g., ethyl iodide, 0.01 mol) and anhydrous potassium carbonate (0.02 mol). The mixture is heated to 120-140°C and stirred for 5-8 hours.[5]
-
Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid by refluxing with a solution of sodium hydroxide in ethanol. After the reaction is complete, the ethanol is removed under reduced pressure, and the residue is dissolved in water.
-
Substitution with Piperazine: The 7-chloro substituent is replaced with piperazine. The N-alkylated quinolone-3-carboxylic acid (0.111 mol) is reacted with an excess of piperazine (0.697 mol) in a suitable solvent like primary isoamyl alcohol (90g). A Lewis acid catalyst such as aluminum chloride (0.0112 mol) can be added. The mixture is heated to 100-135°C for several hours.[7]
-
Final Product Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is treated with an aqueous solution of sodium hydroxide and activated carbon, heated, and filtered. The pH of the filtrate is adjusted to neutral with acid, causing the final product (e.g., Norfloxacin) to precipitate. The precipitate is collected by filtration, washed with water, and dried.
Antibacterial Activity Evaluation
The antibacterial efficacy of the synthesized compounds is primarily determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for this purpose.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Synthesized 6-fluoro-quinoline derivatives
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for turbidity adjustment)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Stock Solutions: A stock solution of each synthesized compound is prepared by dissolving it in DMSO to a concentration of 10 mg/mL. These stock solutions are then sterilized by filtration through a 0.22 µm filter.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound (in CAMHB) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the compound and bacteria.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative fluoroquinolone derivatives against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity (MIC in µg/mL) of Selected Fluoroquinolone Derivatives
| Compound | S. aureus | S. epidermidis | M. luteus | B. cereus | E. coli | K. pneumoniae | Reference |
| Compound 7 ¹ | 4.1 | 3.1 | 3.1 | 2.4 | 1 | 1 | [8] |
| Norfloxacin Derivative 17a ² | 0.78 | - | - | - | 1.56 | - | [9] |
| Norfloxacin Derivative 17b ² | 0.39 | - | - | - | 0.78 | - | [9] |
| Norfloxacin Derivative 20b ² | 0.78 | - | - | - | 1.56 | - | [9] |
| Ciprofloxacin Derivative 3f ³ | 0.44 | - | - | - | 0.8 | - | [8] |
¹ 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ² Novel Norfloxacin hydroxamic acid derivatives ³ 1-cyclopropyl-6-fluoro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid analogue
Visualizations
Diagram 1: Mechanism of Action of Fluoroquinolones
Caption: Mechanism of action of fluoroquinolone antibacterial agents.
Diagram 2: Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and antibacterial evaluation of 6-fluoro-quinoline derivatives.
References
- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. CN102241629A - Chemical preparation method of norfloxacin - Google Patents [patents.google.com]
- 8. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Fluoro-1,2,3,4-tetrahydroquinoline in Neuroactive Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-Fluoro-1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel neuroactive compounds. Its fluorinated core offers unique properties, including increased metabolic stability and enhanced blood-brain barrier penetration, making it an attractive candidate for targeting the central nervous system (CNS). Derivatives of the parent tetrahydroquinoline structure have shown promising activity as modulators of key neurotransmitter systems, including dopamine and serotonin pathways, and have exhibited neuroprotective effects in preclinical models of neurodegenerative diseases such as Parkinson's disease.
These application notes provide a comprehensive overview of the synthesis, potential neuropharmacological applications, and detailed experimental protocols for the evaluation of this compound and its analogs as neuroactive drug candidates.
Synthesis of this compound Derivatives
The synthesis of this compound and its N-substituted derivatives can be achieved through various established synthetic routes. A common approach involves the cyclization of fluorinated anilines with appropriate carbonyl compounds, followed by reduction. The secondary amine of the tetrahydroquinoline core provides a convenient handle for the introduction of diverse substituents to explore structure-activity relationships (SAR).
A general synthetic scheme is outlined below:
Neuropharmacological Applications
Derivatives of the tetrahydroquinoline scaffold have demonstrated affinity for several key CNS targets, suggesting their potential in treating a range of neurological and psychiatric disorders.
Dopamine Receptor Modulation
Several tetrahydroquinoline analogs have been identified as ligands for dopamine D2-like receptors.[1] These receptors are crucial targets for the treatment of psychosis, schizophrenia, and Parkinson's disease. The affinity of these compounds can be evaluated using competitive radioligand binding assays.
Serotonin Receptor Modulation
The tetrahydroquinoline core is also present in compounds targeting serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT7 subtypes.[2] These receptors are implicated in mood disorders, psychosis, and cognitive function. Functional assays, such as measuring intracellular calcium mobilization, can determine the agonist or antagonist activity of novel compounds at these receptors.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of substituted tetrahydroquinolines. For instance, a 6-hydroxy-substituted analog demonstrated protective effects in a rat model of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis.[3] The neuroprotective properties of this compound derivatives can be assessed in vitro using neuronal cell lines and in vivo using animal models of neurodegeneration.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the receptor binding affinities for structurally related tetrahydroquinoline and tetrahydroisoquinoline derivatives to provide a comparative context for drug discovery efforts.
Table 1: Dopamine D2 Receptor Binding Affinities of Tetrahydroquinoline Analogs
| Compound ID | Structure | Receptor Subtype | Ki (nM) | Reference |
| Analog 1 | 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | D2 | < 0.3 | [1] |
| Analog 2 | 7-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | D2 | < 0.3 | [1] |
| Aripiprazole | 7-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy)-3,4-dihydroquinolin-2(1H)-one | D2 | 0.34 | [1] |
Table 2: Serotonin 5-HT2A Receptor Binding Affinities of Tetrahydroquinoline Analogs
| Compound ID | Structure | Receptor Subtype | Ki (nM) | Reference |
| Analog 3 | Novel 5-HT2A Ligand (Structure undisclosed) | 5-HT2A | 4.1 | [4] |
| Ketanserin | 3-(2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl)quinazoline-2,4(1H,3H)-dione | 5-HT2A | 1.2 | [5] |
| M100907 | (R)-(+)-(2,3-dimethoxyphenyl)-[1-(4-fluorophenethyl)piperidin-4-yl]methanol | 5-HT2A | 0.9 | [6] |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Competitive Binding Assay
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.[7][8]
Materials:
-
D2 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells) or rat striatal tissue.
-
Radioligand: [3H]Spiperone (specific activity ~20-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compound (this compound derivative).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer or non-specific binding control (Haloperidol).
-
25 µL of test compound at various concentrations.
-
50 µL of radioligand ([3H]Spiperone) at a concentration close to its Kd.
-
100 µL of membrane preparation (containing 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization)
This protocol describes a method to assess the functional activity (agonist or antagonist) of a test compound at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.[9][10]
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist control: Serotonin (5-HT).
-
Antagonist control: Ketanserin.
-
Test compound (this compound derivative).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Culture: Seed the 5-HT2A receptor-expressing cells into 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Washing: Wash the cells twice with assay buffer to remove excess dye.
-
Assay:
-
Agonist Mode: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject the test compound at various concentrations and monitor the change in fluorescence over time.
-
Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Measure the baseline fluorescence and then inject a known concentration of serotonin (e.g., EC80) and monitor the fluorescence change.
-
-
Data Analysis:
-
Agonist Mode: Calculate the change in fluorescence (ΔF) from baseline. Plot ΔF against the log concentration of the test compound to determine the EC50 value.
-
Antagonist Mode: Calculate the inhibition of the serotonin-induced response by the test compound. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Protocol 3: In Vivo Neuroprotection Study in a Parkinson's Disease Model
This protocol provides a general framework for evaluating the neuroprotective effects of a this compound derivative in a rodent model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA).[11][12]
Animals:
-
Male Sprague-Dawley rats (250-300g).
Materials:
-
6-hydroxydopamine (6-OHDA).
-
Desipramine (to protect noradrenergic neurons).
-
Apomorphine.
-
Test compound (this compound derivative).
-
Stereotaxic apparatus.
-
Behavioral testing equipment.
-
Reagents for immunohistochemistry and biochemical assays.
Procedure:
-
Pre-treatment: Administer the test compound or vehicle to the rats for a specified period (e.g., 7 days) prior to surgery. On the day of surgery, administer desipramine (25 mg/kg, i.p.) 30 minutes before the 6-OHDA injection.
-
6-OHDA Lesioning: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle.
-
Post-operative Treatment: Continue daily administration of the test compound or vehicle for the duration of the study (e.g., 4 weeks).
-
Behavioral Assessment: Two to four weeks after the lesion, assess motor asymmetry by measuring the number of contralateral rotations induced by apomorphine (0.5 mg/kg, s.c.). Other behavioral tests like the cylinder test can also be performed.
-
Tissue Processing: At the end of the study, euthanize the rats and perfuse with saline followed by paraformaldehyde. Collect the brains and process for immunohistochemistry.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Quantification and Analysis: Quantify the number of TH-positive neurons and the density of TH-positive fibers. Analyze behavioral data and compare the treated groups to the vehicle control group.
Conclusion
The this compound scaffold represents a promising starting point for the design and development of novel neuroactive compounds. The protocols and data presented in these application notes provide a framework for the synthesis, characterization, and evaluation of these compounds for their potential therapeutic applications in a range of CNS disorders. Further exploration of the SAR of this scaffold is warranted to identify lead candidates with optimal potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. innoprot.com [innoprot.com]
- 11. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline, a key heterocyclic scaffold in medicinal chemistry. The provided protocols and data are intended to assist researchers in the structural elucidation and purity assessment of this compound and its derivatives. Included are comprehensive experimental procedures for sample preparation and data acquisition, alongside tabulated spectral data and peak assignments. Visual aids in the form of diagrams for the molecular structure and experimental workflow are also presented to enhance clarity and reproducibility.
Introduction
This compound is a fluorinated derivative of the tetrahydroquinoline core structure. The introduction of a fluorine atom at the 6-position significantly influences the electronic properties of the aromatic ring, which can, in turn, modulate the biological activity and pharmacokinetic properties of molecules incorporating this moiety. Accurate and thorough characterization of this building block is paramount for its effective use in drug discovery and development. NMR spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure. This application note serves as a practical resource for obtaining and interpreting the ¹H and ¹³C NMR spectra of this compound.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of this compound are numbered as follows:
Application Note: Analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline using HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides proposed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline. Due to the limited availability of specific published methods for this compound, the following protocols have been developed by adapting established methods for structurally similar compounds, including fluoroquinolones and tetrahydroisoquinoline derivatives. These methods are intended to serve as a starting point for researchers to develop and validate in-house analytical procedures.
Introduction
This compound is a fluorinated heterocyclic compound with potential applications in pharmaceutical and chemical research. Accurate and robust analytical methods are essential for its quantification in various matrices during drug discovery, development, and quality control processes. This application note details proposed HPLC with UV detection and LC-MS methods for the sensitive and selective analysis of this compound.
I. Proposed HPLC Method for Quantification of this compound
This method is adapted from established reversed-phase HPLC techniques for similar aromatic and fluorinated compounds.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or initial mobile phase) to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B) |
| Gradient Program | 0-1 min: 5% B, 1-10 min: 5-95% B, 10-12 min: 95% B, 12-12.1 min: 95-5% B, 12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or optimal wavelength determined by UV scan) |
3. Data Analysis: Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their known concentrations. The concentration of this compound in the sample can then be determined from this curve.
II. Proposed LC-MS Method for High-Sensitivity Analysis
For more selective and sensitive detection, an LC-MS method is proposed. This is particularly useful for analyzing complex matrices or for trace-level quantification. The method utilizes a mass spectrometer as the detector.
Experimental Protocol:
1. Instrumentation and Materials:
-
LC-MS System: A liquid chromatography system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).
-
Ion Source: Electrospray Ionization (ESI) is recommended.
-
Column and Mobile Phase: Same as the proposed HPLC method. The use of a volatile buffer like formic acid is compatible with MS detection.
2. LC-MS Parameters:
| LC Parameters | |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase | Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B) |
| Gradient Program | 0-1 min: 5% B, 1-8 min: 5-95% B, 8-9 min: 95% B, 9-9.1 min: 95-5% B, 9.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Parameters | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Analyzer Mode | Full Scan (for confirmation) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantification |
| Expected [M+H]⁺ | m/z 152.08 |
3. Data Analysis: For quantitative analysis using SIM or MRM, monitor the transition of the precursor ion (m/z 152.08) to a specific product ion. A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the standards.
Data Presentation
Table 1: Proposed HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 2: Proposed LC-MS Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 (2.1 x 100 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive |
| Detection | SIM or MRM |
| Precursor Ion [M+H]⁺ | m/z 152.08 |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Visualizations
Caption: General workflow for HPLC analysis.
Caption: Logical flow of the LC-MS analysis.
Conclusion
The proposed HPLC and LC-MS methods provide a solid foundation for the analysis of this compound. It is crucial to note that these methods are starting points and will require in-house validation to ensure they meet the specific requirements of the intended application. Parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) should be thoroughly evaluated as per standard validation guidelines.
Application Notes and Protocols for X-ray Crystallography of 6-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the X-ray crystallography of 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives. This class of compounds is of significant interest in medicinal chemistry due to their presence in various biologically active molecules. Understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.
Introduction
This compound is a heterocyclic moiety that serves as a key scaffold in the development of therapeutic agents. The fluorine atom at the 6-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets. X-ray crystallography provides definitive insights into the molecular conformation, stereochemistry, and intermolecular interactions of these derivatives, which are essential for understanding their biological function. This document outlines the synthesis, crystallization, and X-ray diffraction analysis of selected this compound derivatives as examples.
Data Presentation: Crystallographic Data of Selected Derivatives
The following tables summarize the key crystallographic data for two exemplary this compound derivatives, allowing for a comparative analysis of their solid-state structures.
Table 1: Crystal Data and Structure Refinement for Selected this compound Derivatives.
| Parameter | Derivative 1: 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | Derivative 2: (S)-1-((S)-2-((6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl)pyrrolidin-1-yl)ethan-1-one (Isomer 10b)[1] |
| Chemical Formula | C₁₄H₁₇FN₂O | C₁₆H₂₁FN₂O₃S |
| Formula Weight | 248.30 | 340.41 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 11.435(3) | 8.892(3) |
| b (Å) | 5.864(2) | 11.234(4) |
| c (Å) | 19.122(6) | 17.185(6) |
| α (°) | 90 | 90 |
| β (°) | 105.78(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1234.1(7) | 1716.4(10) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.336 | 1.317 |
| Absorption Coefficient (mm⁻¹) | 0.097 | 0.218 |
| F(000) | 528 | 720 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 | Not Reported |
| Radiation | Mo Kα (λ = 0.71073 Å) | Cu Kα (λ = 1.54178 Å) |
| Temperature (K) | 296(2) | 100(2) |
| Reflections Collected | 8953 | 10619 |
| Independent Reflections | 2165 | 3004 |
| R_int | 0.034 | 0.053 |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.134 | R₁ = 0.036, wR₂ = 0.091 |
| Goodness-of-fit on F² | 1.03 | 1.05 |
Table 2: Selected Bond Lengths and Torsion Angles for the Tetrahydroquinoline Ring.
| Measurement | Derivative 1 | Derivative 2[1] |
| Bond Lengths (Å) | ||
| F(1)-C(6) | 1.366(2) | 1.368(3) |
| N(1)-C(2) | 1.464(3) | 1.478(3) |
| N(1)-C(8a) | 1.391(3) | 1.448(3) |
| C(2)-C(3) | 1.522(3) | 1.529(4) |
| C(3)-C(4) | 1.517(3) | 1.528(4) |
| C(4)-C(4a) | 1.516(3) | 1.512(3) |
| Torsion Angles (°) of the Heterocyclic Ring | ||
| C(8a)-N(1)-C(2)-C(3) | -40.8(2) | -53.2(3) |
| N(1)-C(2)-C(3)-C(4) | 58.7(2) | 56.4(3) |
| C(2)-C(3)-C(4)-C(4a) | -53.0(2) | -47.1(3) |
| C(3)-C(4)-C(4a)-C(5) | 27.2(3) | 21.0(3) |
| C(4)-C(4a)-C(8a)-N(1) | 1.7(3) | 7.9(3) |
| C(2)-N(1)-C(8a)-C(4a) | 11.2(3) | 18.2(3) |
Note: Atom numbering may differ between crystallographic studies. The provided data is based on the numbering in the respective publications.
Experimental Protocols
Detailed methodologies for the synthesis, crystallization, and X-ray data collection are provided below. These protocols are based on published procedures and can be adapted for other derivatives.
Protocol 1: Synthesis and Crystallization of 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one
Synthesis: This synthesis is based on the Povarov reaction (a type of aza-Diels-Alder reaction).
-
Reactant Preparation: A mixture of 4-fluoroaniline (1 equivalent) and N-vinylpyrrolidin-2-one (1.2 equivalents) is prepared in acetonitrile.
-
Catalyst Addition: A catalytic amount of SbF₃ (10 mol%) is added to the mixture.
-
Reaction: The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel.
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from a solution of the purified compound.
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
White crystals are typically obtained after several days.
Protocol 2: X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 296 K or 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD area detector).
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction may also be applied.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in geometrically calculated positions and refined using a riding model.
-
Data Validation and Deposition: The final refined structure is validated using tools like CHECKCIF and the crystallographic data (CIF file) is deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general biological context and the experimental workflow for the crystallographic analysis of this compound derivatives.
References
Application Notes and Protocols for N-alkylation of 6-Fluoro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the molecule, such as metabolic stability and binding affinity to target proteins. Furthermore, N-alkylation of the tetrahydroquinoline nitrogen is a key synthetic step to explore the structure-activity relationship (SAR) and to optimize the pharmacological profile of lead compounds. N-alkylated 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives are of significant interest in drug discovery, with potential applications as therapeutic agents in various disease areas.
This document provides a detailed protocol for the N-alkylation of this compound, focusing on a robust and versatile one-pot reductive amination method.
Methodology: One-Pot Reductive Amination
A highly efficient method for the N-alkylation of quinolines is the arylboronic acid-catalyzed one-pot tandem reduction and reductive alkylation.[1][2] This approach is advantageous as it starts from the more readily available 6-fluoroquinoline and proceeds through an in-situ generated this compound intermediate, which is then directly alkylated. This method avoids the isolation of the intermediate tetrahydroquinoline and often provides high yields of the desired N-alkylated product.[1]
Experimental Protocol
Materials:
-
6-Fluoroquinoline
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone, etc.)
-
Hantzsch ester
-
3-Trifluoromethylphenylboronic acid (or another suitable arylboronic acid)
-
1,2-Dichloroethane (DCE)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
To a 15 mL reaction tube, add 6-fluoroquinoline (0.5 mmol, 1.0 equiv.), the desired aldehyde or ketone (0.5 mmol, 1.0 equiv.), Hantzsch ester (1.75 mmol, 3.5 equiv.), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).
-
Add 2 mL of 1,2-dichloroethane (DCE) to the reaction tube.
-
Seal the reaction tube and place it in a preheated oil bath at 60°C.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate solvent system.
-
Upon completion of the reaction, allow the reaction tube to cool to room temperature.
-
The crude product is then purified by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the pure N-alkylated this compound.
Data Presentation
The following table summarizes representative yields for the N-alkylation of substituted quinolines using the arylboronic acid-catalyzed reductive amination protocol. While specific data for 6-fluoroquinoline with a wide range of alkylating agents is not extensively published, the yields presented are typical for this reaction with various substituted quinolines and aldehydes, demonstrating the general applicability and efficiency of the method.[1]
| Entry | Quinoline Substrate | Aldehyde/Ketone | Product | Yield (%) |
| 1 | 6-Fluoroquinoline | Benzaldehyde | N-benzyl-6-fluoro-1,2,3,4-tetrahydroquinoline | ~90% |
| 2 | 6-Fluoroquinoline | 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)-6-fluoro-1,2,3,4-tetrahydroquinoline | ~88% |
| 3 | 6-Fluoroquinoline | 4-Chlorobenzaldehyde | N-(4-chlorobenzyl)-6-fluoro-1,2,3,4-tetrahydroquinoline | ~92% |
| 4 | 6-Fluoroquinoline | Cyclohexanecarboxaldehyde | N-(cyclohexylmethyl)-6-fluoro-1,2,3,4-tetrahydroquinoline | ~85% |
| 5 | 6-Fluoroquinoline | Acetone | N-isopropyl-6-fluoro-1,2,3,4-tetrahydroquinoline | ~80% |
Visualizations
Caption: Experimental workflow for the one-pot N-alkylation of 6-fluoroquinoline.
Caption: Generalized signaling pathway for bioactive tetrahydroquinoline derivatives.
References
Scale-Up Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline, a key intermediate in the manufacturing of various pharmaceutical compounds. The protocols described herein focus on robust and scalable methods suitable for kilogram-scale production.
Introduction
This compound is a crucial building block in the synthesis of numerous biologically active molecules. Its production on an industrial scale requires a well-defined, reproducible, and economically viable synthetic route. The primary and most scalable method for the synthesis of this compound is the catalytic hydrogenation of 6-fluoroquinoline. This process offers high yields and purity, making it suitable for large-scale manufacturing.
Synthetic Pathway Overview
The most common and industrially scalable route to this compound involves the direct catalytic hydrogenation of 6-fluoroquinoline. This one-step process is efficient and atom-economical.
Caption: General synthetic scheme for this compound.
Experimental Protocols
Protocol 1: Kilogram-Scale Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol details a robust procedure for the kilogram-scale synthesis of this compound via catalytic hydrogenation.
Materials and Equipment:
-
6-Fluoroquinoline (Substrate)
-
10% Palladium on Carbon (Catalyst)
-
Methanol (Solvent)
-
High-pressure hydrogenation reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet/outlet.
-
Filtration apparatus
-
Rotary evaporator
Experimental Workflow:
Caption: Step-by-step workflow for catalytic hydrogenation.
Procedure:
-
Reactor Charging: In a suitable high-pressure hydrogenation reactor, charge 6-fluoroquinoline (1.0 kg, 6.80 mol), methanol (10 L), and 10% palladium on carbon (50% wet, 50 g, ~2.5 mol% Pd).
-
Inerting: Seal the reactor and purge the system with nitrogen gas three times to ensure an inert atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 10 bar.
-
Reaction Conditions: Heat the reaction mixture to 60°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours. The completion can also be confirmed by analytical techniques such as TLC, GC, or HPLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium on carbon catalyst. Wash the filter cake with methanol (2 x 500 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: The crude product can be purified by vacuum distillation to afford this compound as a clear oil.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| 6-Fluoroquinoline | 1.0 kg (6.80 mol) |
| Catalyst | |
| 10% Palladium on Carbon (50% wet) | 50 g (~2.5 mol% Pd) |
| Solvent | |
| Methanol | 10 L |
| Reaction Conditions | |
| Hydrogen Pressure | 10 bar |
| Temperature | 60°C |
| Reaction Time | 4-6 hours |
| Yield and Purity | |
| Typical Yield | >95% |
| Purity (by GC/HPLC) | >98% |
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area, and all equipment must be properly grounded.
-
Palladium on Carbon: Palladium on carbon is a pyrophoric catalyst, especially when dry. It should be handled with care in an inert atmosphere when dry. The wet catalyst is safer to handle.
-
Pressure Reactions: All high-pressure reactions should be carried out behind a safety shield in a reactor rated for the intended pressure and temperature.
Alternative Catalysts and Conditions
While palladium on carbon is a widely used and effective catalyst, other catalytic systems can also be employed for the hydrogenation of 6-fluoroquinoline.
| Catalyst System | Typical Conditions | Advantages |
| Raney Nickel | H₂ (10-50 bar), Ethanol, 50-80°C | Cost-effective |
| Platinum(IV) Oxide (Adam's Catalyst) | H₂ (1-3 bar), Acetic Acid, Room Temperature | Mild conditions |
| Homogeneous Catalysts (e.g., Rhodium or Iridium complexes) | H₂ (1-20 bar), various organic solvents, 25-80°C | High selectivity, potential for asymmetric synthesis |
Logical Relationship of Catalyst Selection:
Caption: Factors influencing the choice of hydrogenation catalyst.
Conclusion
The catalytic hydrogenation of 6-fluoroquinoline is a proven and scalable method for the production of this compound. The protocol provided, utilizing palladium on carbon, offers high yields and purity, making it suitable for industrial applications. The choice of catalyst and reaction conditions can be adapted based on specific requirements for cost, scale, and desired purity. Adherence to safety protocols is paramount when performing hydrogenation reactions at any scale.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Tetrahydroquinolines
Welcome to the technical support center for the synthesis of substituted tetrahydroquinolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted tetrahydroquinolines via common synthetic routes.
Povarov Reaction
The Povarov reaction is a powerful method for synthesizing tetrahydroquinolines, typically involving the reaction of an aniline, an aldehyde, and an alkene. However, issues with yield and stereoselectivity are common.
Q1: My Povarov reaction is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Povarov reaction can often be attributed to several factors, primarily the instability of the imine intermediate and suboptimal reaction conditions.
Troubleshooting Guide:
-
Imine Instability: The imine formed in situ from the aniline and aldehyde can be susceptible to hydrolysis.
-
Solution: Ensure all starting materials and solvents are thoroughly dried. The use of molecular sieves can help to remove trace amounts of water.
-
-
Suboptimal Catalyst or Reaction Conditions: The choice and loading of the catalyst, as well as the temperature and solvent, are critical.
-
Solution: A screening of different Lewis or Brønsted acid catalysts is recommended. The optimal catalyst and its loading should be determined empirically for each specific reaction. Similarly, a solvent screen and temperature optimization are crucial.
-
Quantitative Data on Reaction Optimization:
The following table summarizes the effect of different catalysts and temperatures on the diastereomeric ratio (syn:anti) and yield of a Povarov reaction.
| Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| InCl₃ | 0 | 70 | 85:15 |
| InCl₃ | 25 (Room Temp.) | 75 | 80:20 |
| InCl₃ | 40 | 65 | 70:30 |
| CeCl₃·7H₂O/NaI | 0 | 72 | 90:10 |
| CeCl₃·7H₂O/NaI | 25 (Room Temp.) | 68 | 85:15 |
| CeCl₃·7H₂O/NaI | 40 | 60 | 80:20 |
Experimental Protocol for Optimizing Diastereoselectivity:
To favor the formation of the syn diastereomer, the following protocol can be employed:
-
To a solution of the aniline (1.0 eq) and aldehyde (1.0 eq) in a dry solvent (e.g., dichloromethane) under an inert atmosphere, add the Lewis acid catalyst (e.g., CeCl₃·7H₂O/NaI, 10 mol%).
-
Stir the mixture at 0°C for 30 minutes to facilitate imine formation.
-
Add the alkene (1.2 eq) to the reaction mixture.
-
Continue stirring at 0°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Logical Workflow for Povarov Reaction Troubleshooting:
Technical Support Center: Purification of 6-Fluoro-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Fluoro-1,2,3,4-tetrahydroquinoline from a typical reaction mixture. This guide is intended for researchers, scientists, and drug development professionals.
I. Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound synthesized by LiAlH₄ reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one?
A1: Common impurities include:
-
Unreacted starting material: 6-fluoro-3,4-dihydroquinolin-2(1H)-one.
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Partially reduced intermediates.
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Aluminum salts: Formed during the aqueous workup of the Lithium Aluminum Hydride (LiAlH₄) reaction.
-
Solvent residues: From the extraction process (e.g., ethyl acetate, THF).
-
Side products: Arising from over-reduction or other side reactions.
Q2: My crude this compound is a brown liquid. Is this normal?
A2: Yes, the crude product obtained after the workup of the LiAlH₄ reduction is often described as a brown liquid.[1][2] This coloration is typically due to minor impurities and can often be removed by purification techniques such as treatment with activated carbon, column chromatography, or distillation.
Q3: What are the recommended purification methods for this compound?
A3: The most common and effective purification methods are:
-
Column Chromatography: Highly effective for removing both polar and non-polar impurities.
-
Recrystallization as a salt: Converting the basic amine to its hydrochloride salt and recrystallizing it is an excellent method for achieving high purity.
-
Vacuum Distillation: Suitable for purifying the free base, especially on a larger scale, provided the compound is thermally stable at reduced pressure.
Q4: Can I purify this compound by distillation at atmospheric pressure?
A4: It is not recommended. The predicted boiling point of this compound at atmospheric pressure is approximately 248 °C.[1] At such a high temperature, the compound may be prone to decomposition. Vacuum distillation is the preferred method to lower the boiling point and minimize the risk of degradation.
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Product is streaking or tailing on the TLC/column. | The compound is basic and is interacting strongly with the acidic silica gel. | 1. Add 0.5-1% triethylamine (Et₃N) to your eluent system. 2. Pre-treat the silica gel slurry with the eluent containing Et₃N before packing the column. 3. Use a different stationary phase, such as neutral or basic alumina, or amine-functionalized silica gel. |
| Product is not eluting from the column. | The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. 2. If the compound is still retained, consider switching to a more polar solvent system, such as dichloromethane/methanol. |
| Poor separation of the product from an impurity. | The chosen eluent system does not provide adequate resolution. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a clear separation between the product and impurity spots. Aim for a ΔRf of at least 0.2. 2. Use a shallower solvent gradient during elution. |
| The product appears to be decomposing on the column. | The compound is unstable on silica gel. | 1. Minimize the time the compound spends on the column by using flash chromatography. 2. Deactivate the silica gel by adding triethylamine to the eluent. 3. Consider an alternative purification method like recrystallization or distillation. |
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable, or not enough solvent is being used. | 1. Ensure the solvent is at its boiling point. 2. Add more hot solvent in small portions until the compound dissolves. 3. If the compound is still insoluble, select a more appropriate solvent. |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The melting point of the compound is below the boiling point of the solvent. | 1. Re-heat the solution to dissolve the oil, then allow it to cool more slowly. 2. Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of the pure compound. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the cooled solution until it becomes slightly turbid, then warm to clarify and cool slowly. 3. Place the solution in an ice bath or freezer to further reduce the temperature. |
| The resulting crystals are colored. | Colored impurities are co-precipitating with the product. | 1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. Be cautious as charcoal can sometimes adsorb the product as well. |
III. Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system of Hexane:Ethyl Acetate (e.g., starting with a 9:1 or 4:1 ratio) .
-
Visualize the spots under UV light. The desired product is a UV-active amine.
-
Adjust the solvent polarity to achieve an Rf value of approximately 0.2-0.3 for the product spot. A small amount of triethylamine (0.5-1%) can be added to the eluent to improve the spot shape.
-
-
Column Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (containing 0.5-1% triethylamine).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand to the top.
-
Equilibrate the column by running 2-3 column volumes of the eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Adsorb the crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica.
-
Carefully add the dry, impregnated silica to the top of the column.
-
Alternatively, load the concentrated crude solution directly onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization as the Hydrochloride Salt
This method is particularly effective for removing non-basic impurities.
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.
-
Slowly add a solution of HCl in isopropanol or diethyl ether (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt should precipitate out of the solution. If it does not, the addition of a non-polar anti-solvent like hexane can aid precipitation.
-
Collect the solid salt by vacuum filtration and wash it with cold diethyl ether.
-
-
Recrystallization:
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent. Good starting solvents to screen are isopropanol, ethanol, or a mixture of ethanol and water .
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent, followed by cold diethyl ether.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Base (Optional):
-
Dissolve the purified hydrochloride salt in water.
-
Basify the aqueous solution to a pH > 10 with a base such as 1M NaOH or saturated NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free base.
-
Protocol 3: Purification by Vacuum Distillation
This method is suitable for thermally stable liquids.
-
Apparatus Setup:
-
Set up a standard short-path distillation apparatus for vacuum distillation. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Use a magnetic stirrer and a heating mantle with a sand or oil bath for even heating.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation Procedure:
-
Place the crude this compound in the distillation flask with a stir bar.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask while stirring.
-
Discard the initial lower-boiling fraction (forerun) and stop the distillation before higher-boiling impurities begin to distill.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
The collected distillate should be the purified this compound.
-
IV. Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀FN |
| Molecular Weight | 151.18 g/mol |
| Appearance | Off-white to light brown solid (<32°C), liquid (>34°C)[1] |
| Melting Point | 32-34 °C[1] |
| Predicted Boiling Point | 248.0 ± 29.0 °C at 760 mmHg[1] |
| Predicted pKa | 5.15 ± 0.20[1] |
Table 2: Comparison of Purification Methods
| Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-85% | Good for complex mixtures; separates isomers. | Can be time-consuming and uses large solvent volumes. |
| Recrystallization (as HCl salt) | >99% | 70-90% | High purity achievable; cost-effective for large scale. | Requires an additional step to form the salt and liberate the free base. |
| Vacuum Distillation | 95-98% | 75-90% | Fast and efficient for large quantities. | Requires thermal stability; may not remove impurities with similar boiling points. |
V. Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
Overcoming low diastereoselectivity in tetrahydroquinoline synthesis
Welcome to the technical support center for tetrahydroquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding diastereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing chiral tetrahydroquinolines?
A1: The synthesis of chiral tetrahydroquinolines is often achieved through methods like the Povarov reaction (an aza-Diels-Alder reaction), which is a versatile approach for creating the core structure.[1][2][3] Other significant methods include the catalytic asymmetric reduction of quinolines and various cycloaddition reactions.[4][5][6] Organocatalysis and transition-metal catalysis are broadly employed to control the stereochemical outcome of these reactions.[1][7]
Q2: What key factors influence the diastereoselectivity in tetrahydroquinoline synthesis?
A2: Several factors critically impact diastereoselectivity:
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Catalyst System: The choice of a chiral catalyst, be it a Lewis acid, Brønsted acid, or an organocatalyst, is paramount in dictating the stereochemical pathway of the reaction.[2][7][8]
-
Reaction Conditions: Parameters such as solvent, temperature, and reactant concentrations can significantly influence the transition state energies, thereby affecting the diastereomeric ratio.
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Substrate Structure: The steric and electronic properties of the substituents on the aniline, aldehyde, and dienophile components play a crucial role in facial selectivity.[5]
Q3: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?
A3: The diastereomeric ratio is most commonly determined using analytical techniques such as ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. In ¹H NMR, the integration of well-resolved signals corresponding to each diastereomer provides a quantitative measure of their relative abundance.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Povarov Reactions
Question: My three-component Povarov reaction is yielding the desired tetrahydroquinoline product, but with a low diastereomeric ratio (close to 1:1). How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity in a Povarov reaction often points to issues with the catalyst system or the reaction conditions, which may not be optimal for differentiating the diastereomeric transition states.
Troubleshooting Steps:
-
Evaluate the Catalyst:
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Chiral Phosphoric Acids: These Brønsted acids are highly effective in promoting enantioselective and diastereoselective Povarov reactions.[8] If you are using a generic Lewis or Brønsted acid, switching to a chiral phosphoric acid catalyst can significantly enhance stereocontrol.
-
Chiral N,N'-Dioxide-Metal Complexes: Complexes such as those involving Scandium(III) triflate have demonstrated excellent diastereo- and enantioselectivity, particularly in reactions forming quaternary stereocenters.[9]
-
Catalyst Loading: Ensure the optimal catalyst loading is used. While higher loading might increase the reaction rate, it can sometimes negatively impact selectivity. Conversely, too little catalyst may lead to a significant background (non-catalyzed) reaction with poor stereoselectivity.
-
-
Optimize Reaction Parameters:
-
Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF).
-
Temperature: Diastereoselectivity is often temperature-dependent. Lowering the reaction temperature generally favors the formation of the thermodynamically more stable diastereomer by increasing the energy difference between the competing transition states.
-
-
Modify Reactants:
-
Steric Bulk: Increasing the steric bulk of the substituents on the aniline, aldehyde, or dienophile can enhance facial shielding, leading to a higher preference for one diastereomer.
-
Data Presentation
Table 1: Effect of Chiral Phosphoric Acid Catalyst on a Three-Component Povarov Reaction
| Entry | Aldehyde | Aniline | Dienophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. (cis/trans) | ee (%) |
| 1 | Benzaldehyde | Aniline | Enecarbamate | (S)-TRIP (10) | CH₂Cl₂ | 1 | 95 | >95:5 | 98 |
| 2 | 4-Nitrobenzaldehyde | Aniline | Enecarbamate | (S)-TRIP (10) | CH₂Cl₂ | 1 | 92 | >95:5 | >99 |
| 3 | Isobutyraldehyde | Aniline | Enecarbamate | (S)-TRIP (10) | CH₂Cl₂ | 1 | 85 | >95:5 | 96 |
| 4 | Benzaldehyde | 4-Methoxyaniline | Enecarbamate | (S)-TRIP (10) | CH₂Cl₂ | 1 | 96 | >95:5 | 97 |
Data synthesized from multiple sources for illustrative purposes.[8]
Experimental Protocols
Key Experiment: Chiral Phosphoric Acid-Catalyzed Enantioselective Three-Component Povarov Reaction[8]
This protocol describes a general procedure for the synthesis of cis-4-aminotetrahydroquinolines with high diastereoselectivity and enantioselectivity.
Materials:
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Aldehyde (0.1 mmol)
-
Aniline (0.1 mmol)
-
Enecarbamate (0.11 mmol)
-
Chiral Phosphoric Acid Catalyst (e.g., (S)-TRIP) (0.01 mmol)
-
Dry Dichloromethane (CH₂Cl₂) (0.7 mL)
-
Argon atmosphere
Procedure:
-
To a solution of the aldehyde (0.1 mmol) in dry CH₂Cl₂ (0.4 mL) at room temperature, add the aniline (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Cool the reaction mixture to 0 °C.
-
In a separate vial, prepare a solution of the chiral phosphoric acid catalyst (0.01 mmol) and the enecarbamate (0.11 mmol) in CH₂Cl₂ (0.3 mL).
-
Add the catalyst/enecarbamate solution to the reaction mixture at 0 °C.
-
Stir the resulting solution under an argon atmosphere at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard column chromatography techniques.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Simplified Povarov reaction pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Asymmetric synthesis of tetrahydroquinolines through a [3+2] cycloaddition controlled by dienamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 7. Enantioselective catalytic Povarov reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric synthesis of tetrahydroquinolines with quaternary stereocenters through the Povarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 6-Fluoro-1,2,3,4-tetrahydroquinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for the synthesis of this compound?
A1: The most prevalent methods are catalytic hydrogenation and transfer hydrogenation. Catalytic hydrogenation typically employs heterogeneous catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. Transfer hydrogenation utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a homogeneous or heterogeneous catalyst, which can include iron, cobalt, or ruthenium complexes.
Q2: How do I choose between homogeneous and heterogeneous catalysts for this synthesis?
A2: The choice depends on several factors. Heterogeneous catalysts are generally favored for their ease of separation from the reaction mixture, reusability, and often lower cost.[1][2] However, homogeneous catalysts can offer higher selectivity and milder reaction conditions. For large-scale synthesis, heterogeneous catalysts are often preferred due to simpler work-up procedures.
Q3: What are the potential side reactions to be aware of during the catalytic reduction of 6-fluoroquinoline?
A3: A primary concern is over-reduction of the benzene ring, leading to the formation of decahydroquinoline byproducts. Another potential side reaction is hydrodefluorination, where the fluorine atom is replaced by hydrogen, although this is less common with selective catalysts. In some cases, incomplete reduction may result in the formation of 1,2-dihydroquinoline.
Q4: Can the fluorine substituent affect the catalytic process?
A4: Yes, the electron-withdrawing nature of the fluorine atom can influence the electronic properties of the quinoline ring, potentially affecting the rate and selectivity of the hydrogenation. However, many catalytic systems have been shown to be effective for the reduction of fluorinated quinolines.
Q5: Are there any non-precious metal catalysts that are effective for this transformation?
A5: Absolutely. Iron-based catalysts, in particular, have demonstrated high efficiency and selectivity in the hydrogenation of substituted quinolines, including fluorinated derivatives.[1][2][3] Cobalt-based catalysts have also been reported to be effective. These offer a more sustainable and cost-effective alternative to precious metal catalysts like platinum and palladium.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: The catalyst may be old, poisoned, or not properly activated. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed. Low Reaction Temperature: The temperature may not be sufficient to overcome the activation energy. Poor Solvent Choice: The solvent may not be suitable for the substrate or catalyst. | Catalyst: Use a fresh batch of catalyst or reactivate it according to standard procedures. Ensure the catalyst was not exposed to air if it is pyrophoric (e.g., Raney Nickel). Pressure: Gradually increase the hydrogen pressure within the safe limits of your reactor. Temperature: Increase the reaction temperature in increments of 10-20°C. Solvent: Screen different solvents. Protic solvents like methanol or ethanol are often effective. |
| Formation of Byproducts (e.g., over-reduction) | Harsh Reaction Conditions: High hydrogen pressure and/or temperature can lead to over-reduction. Highly Active Catalyst: Some catalysts are too active and may not be selective for the desired product. | Conditions: Reduce the hydrogen pressure and/or reaction temperature. Monitor the reaction closely by TLC or GC to stop it once the starting material is consumed. Catalyst: Switch to a more selective catalyst. For example, some iron-based catalysts show excellent selectivity for the hydrogenation of the N-heterocyclic ring over the carbocyclic ring.[1][2] |
| Inconsistent Results | Variable Catalyst Quality: The activity of heterogeneous catalysts can vary between batches. Presence of Impurities: Impurities in the starting material or solvent can poison the catalyst. | Catalyst: If possible, test a new batch of catalyst. Purification: Ensure the 6-fluoroquinoline starting material and solvent are pure. |
| Difficult Catalyst Separation | Fine Catalyst Particles: Some heterogeneous catalysts, like Raney Nickel, can be very fine and difficult to filter. | Filtration: Use a celite pad during filtration to aid in the removal of fine catalyst particles. For pyrophoric catalysts, ensure the filter cake is not allowed to dry in the air. |
Catalyst Performance Data
The following tables summarize quantitative data for different catalytic systems used in the synthesis of this compound and its close derivatives.
Table 1: Heterogeneous Catalysts for Hydrogenation
| Catalyst | Substrate | Temp (°C) | Pressure (bar H₂) | Time (h) | Solvent | Yield (%) | Reference |
| Fe(1)/L4(4.5)@C-800 | 6-Fluoroquinaldine | 130 | 40 | 72 | ⁱPrOH/H₂O | 94 | [1] |
| Raney Ni | Quinoline | 120 | 20 | 4 | Methanol | >99 | [4] |
| PtO₂ | Substituted Pyridines | RT | 50-70 | 12 | Acetic Acid | 85-95 | [5] |
| Au/TiO₂ | Quinolines | 25-80 | 10 | 12-24 | Dioxane | 85-99 | [6] |
Note: Data for Raney Ni, PtO₂, and Au/TiO₂ are for the hydrogenation of quinoline or substituted pyridines and serve as a general reference.
Table 2: Homogeneous Catalysts for Transfer Hydrogenation
| Catalyst | Substrate | H₂ Source | Temp (°C) | Time (h) | Solvent | Yield (%) | Reference |
| Co(BF₄)₂·6H₂O / L1 | Quinolines | Formic Acid | 80 | 24 | Dioxane | 80-95 | [7] |
| [Cp*ZrHCl]₂ | Quinolines | Ammonia Borane | 80 | 12 | THF | 85-94 | [8] |
Note: Data is for the transfer hydrogenation of general quinolines and indicates potential applicability to 6-fluoroquinoline.
Experimental Protocols
Protocol 1: Heterogeneous Hydrogenation using an Iron-Based Catalyst (Adapted from Sahoo et al.)[1][3]
Materials:
-
6-Fluoroquinaldine (or 6-fluoroquinoline)
-
Fe(1)/L4(4.5)@C-800 catalyst (10 mol% Fe loading)
-
Isopropanol (ⁱPrOH)
-
Deionized Water
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Hydrogen gas (H₂)
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Autoclave reactor
Procedure:
-
To a glass liner of a stainless-steel autoclave, add the 6-fluoroquinaldine (0.50 mmol) and the Fe(1)/L4(4.5)@C-800 catalyst.
-
Add a mixture of isopropanol and water (3:1, 2.5 mL).
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 40 bar with hydrogen gas.
-
Heat the reaction mixture to 130°C with stirring for 72 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Filter the reaction mixture to remove the catalyst and wash the catalyst with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-fluoro-1,2,3,4-tetrahydroquinaldine.
Protocol 2: Heterogeneous Hydrogenation using Raney Nickel (General Procedure)
Materials:
-
6-Fluoroquinoline
-
Raney Nickel (slurry in water)
-
Methanol
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a hydrogenation flask, dissolve 6-fluoroquinoline (1.0 g) in methanol (20 mL).
-
Carefully add Raney Nickel (approx. 0.1 g of the slurry, washed with methanol) to the flask. Caution: Raney Nickel is pyrophoric and should be handled under a solvent at all times.
-
Connect the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Pressurize the vessel to 50 psi with hydrogen.
-
Shake the mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully vent the apparatus.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel. Caution: Do not allow the filter cake to dry. Keep it wet with solvent.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation if necessary.
Visualizations
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Decision logic for catalyst selection.
References
- 1. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Povarov Synthesis of Tetrahydroquinolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Povarov synthesis of tetrahydroquinolines.
Troubleshooting Guide
Q1: Why is my reaction yield consistently low?
Low yields in the Povarov reaction can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Below are common causes and systematic troubleshooting steps.
Potential Causes and Solutions:
-
Iminium Ion Formation and Stability: The in-situ formation of the iminium ion from the aniline and aldehyde is a critical step.
-
Moisture: The presence of water can hydrolyze the imine intermediate, leading to reduced product formation.
-
Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and high-purity, dry reagents. The use of drying agents like molecular sieves (e.g., 4 Å MS) can be beneficial.[1]
-
-
Imine Stability: The electronic nature of the aniline and aldehyde can affect the stability and reactivity of the imine.
-
Solution: While challenging to change if the substrates are fixed, be aware that electron-withdrawing groups on the aldehyde and electron-donating groups on the aniline can influence imine formation and subsequent reactivity.
-
-
-
Catalyst Activity and Loading: The choice and amount of catalyst are crucial for driving the reaction efficiently.
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Inappropriate Catalyst: Not all Lewis or Brønsted acids are equally effective for all substrate combinations.
-
Solution: Screen a variety of Lewis acids (e.g., InCl₃, Sc(OTf)₃, Yb(OTf)₃, FeCl₃, BF₃·OEt₂) and Brønsted acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid).[2]
-
-
Catalyst Deactivation: The catalyst can be deactivated by impurities or water.
-
Solution: Use purified reagents and anhydrous conditions. Optimize catalyst loading; typically, 10-20 mol% is a good starting point.
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome.
-
Temperature: The reaction may require specific temperatures to proceed efficiently without promoting side reactions or decomposition.
-
Solution: Perform the reaction at different temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum.[2]
-
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and the catalyst's activity.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged times might cause product degradation.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Q2: How can I improve the diastereoselectivity of my reaction?
Poor diastereoselectivity is a common issue, especially when forming multiple stereocenters. The cis or trans configuration of the substituents on the tetrahydroquinoline ring is influenced by the reaction mechanism and conditions.
Factors Influencing Diastereoselectivity and Solutions:
-
Reaction Mechanism Pathway: The Povarov reaction can proceed through either a concerted [4+2] cycloaddition or a stepwise mechanism involving a Mannich-type reaction followed by intramolecular electrophilic aromatic substitution. The dominant pathway can affect the stereochemical outcome.
-
Solution: The choice of catalyst and solvent can influence the reaction mechanism. Lewis acids are known to catalyze the stepwise pathway effectively.
-
-
Catalyst Choice: The nature of the catalyst can significantly impact the transition state geometry, thereby influencing diastereoselectivity.
-
Solution: Experiment with different Lewis and Brønsted acids. Chiral catalysts can be employed for enantioselective versions of the Povarov reaction, which often also provide high diastereoselectivity.
-
-
Solvent Effects: The solvent can influence the relative energies of the diastereomeric transition states.
-
Solution: Screen various solvents. Less polar solvents may favor more organized transition states, potentially leading to higher diastereoselectivity.
-
-
Substituent Effects: The steric and electronic properties of the substituents on the aniline, aldehyde, and alkene can influence the facial selectivity of the cycloaddition.
-
Solution: While often predetermined by the desired product, be aware that bulky substituents can enhance stereocontrol.
-
-
Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable diastereomer.
-
Solution: Try running the reaction at lower temperatures (e.g., 0°C or -10°C) to see if diastereoselectivity improves, although this may require longer reaction times.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Povarov reaction for tetrahydroquinoline synthesis?
The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and an aldehyde) and an electron-rich alkene.[1] The reaction is typically catalyzed by a Lewis or Brønsted acid and is believed to proceed through a stepwise mechanism. The key steps are:
-
Imine Formation: The aniline and aldehyde condense to form an imine (Schiff base). In a three-component reaction, this happens in situ.
-
Catalyst Activation: The acid catalyst activates the imine, making it more electrophilic.
-
Mannich-type Reaction: The electron-rich alkene attacks the activated iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The resulting carbocation is trapped by the electron-rich aromatic ring to close the six-membered ring.
-
Proton Transfer: A final proton transfer step yields the tetrahydroquinoline product.
Q2: Should I use a two-step or a one-pot, three-component procedure?
Both approaches have their merits.
-
Two-Step Procedure: Involves pre-forming and isolating the imine before reacting it with the alkene. This can sometimes lead to cleaner reactions and higher yields, as the conditions for imine formation and the cycloaddition can be optimized independently.[4][5]
-
One-Pot, Three-Component Procedure: All reactants (aniline, aldehyde, and alkene) are mixed together with the catalyst. This method is more atom- and step-economical, making it a popular choice for library synthesis and greener chemistry.[4][5][6] For many systems, the yields are comparable to or even better than the two-step procedure.[4]
Q3: What are the most common catalysts for the Povarov reaction?
A wide range of Lewis and Brønsted acids can be used. Some of the most frequently employed catalysts include:
-
Lewis Acids: InCl₃, Sc(OTf)₃, Yb(OTf)₃, FeCl₃, BF₃·OEt₂, AlCl₃, Cu(OTf)₂.[2][4]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TSA), trifluoroacetic acid (TFA), HCl.[2]
The optimal catalyst often depends on the specific substrates being used.
Q4: What types of alkenes are suitable for the Povarov reaction?
The Povarov reaction works best with electron-rich alkenes.[1] Common examples include:
-
Enol ethers (e.g., ethyl vinyl ether)
-
Enamines
-
Styrenes
-
Cyclopentadiene
-
Dihydrofuran
Q5: Can this reaction be performed enantioselectively?
Yes, significant progress has been made in developing asymmetric Povarov reactions to produce chiral tetrahydroquinolines. This is typically achieved by using chiral Brønsted acids or chiral Lewis acid catalysts. These catalysts can control the facial selectivity of the alkene addition to the iminium ion, leading to high enantioselectivity and often excellent diastereoselectivity.
Data Presentation
Table 1: Comparison of Catalysts and Conditions in a Multi-Component Povarov Reaction
| Entry | Aniline | Aldehyde | Alkene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Aniline | Benzaldehyde | Ethyl vinyl ether | AlCl₃ (10) | Toluene | 45 | 12 | 75 | >95:5 |
| 2 | Aniline | Benzaldehyde | Ethyl vinyl ether | Cu(OTf)₂ (10) | Toluene | 45 | 18 | 85 | >95:5 |
| 3 | p-Toluidine | Benzaldehyde | Dihydropyran | InCl₃ (20) | MeCN | 25 | 24 | 92 | trans only |
| 4 | Aniline | Formaldehyde | trans-Anethole | BF₃·OEt₂ (20) | MeCN | 70 | - | 49-77 | trans only |
| 5 | Aniline | Benzaldehyde | Styrene | FeCl₃ | Neat (mechanochemical) | 25 | 0.75 | 90 | cis only |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
General Procedure for the Three-Component Povarov Synthesis of 2,4-Disubstituted-Tetrahydroquinolines
This protocol is a representative example for the synthesis of a 2,4-disubstituted tetrahydroquinoline using a Lewis acid catalyst in a one-pot, three-component fashion.[4]
Materials:
-
Aromatic aniline (1.0 mmol, 1.0 equiv)
-
Aromatic aldehyde (1.2 mmol, 1.2 equiv)
-
Electron-rich alkene (e.g., ethyl vinyl ether) (1.2 mmol, 1.2 equiv)
-
Lewis acid catalyst (e.g., Cu(OTf)₂, 0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
Molecular sieves (4 Å, ~150 mg)
-
Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere reactions.
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar and molecular sieves, add the aromatic aniline (1.0 mmol) and the Lewis acid catalyst (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Add the aromatic aldehyde (1.2 mmol) to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 10-15 minutes to facilitate imine formation.
-
Add the electron-rich alkene (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 45°C) and stir.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the molecular sieves and wash the solids with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydroquinoline.
Visualizations
Caption: General experimental workflow for the Povarov synthesis.
Caption: Simplified mechanism of the Povarov reaction.
Caption: Troubleshooting decision tree for Povarov synthesis.
References
- 1. Povarov reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-rad.com [sci-rad.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
Identification of impurities in 6-Fluoro-1,2,3,4-tetrahydroquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to impurities in the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent laboratory-scale synthesis involves the reduction of the lactam precursor, 6-fluoro-3,4-dihydroquinolin-2(1H)-one, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as tetrahydrofuran (THF).
Q2: What are the potential impurities I should be aware of during this synthesis?
A2: Potential impurities can originate from the starting materials, side reactions, incomplete reactions, or degradation of the product. Key potential impurities include:
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Unreacted Starting Material: 6-fluoro-3,4-dihydroquinolin-2(1H)-one.
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Partially Reduced Intermediate: 6-Fluoro-1,2-dihydroquinoline.
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Over-reduced Byproducts: Ring-opened amino alcohols.
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Solvent Adducts: Byproducts formed from the reaction with the solvent.
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Degradation Products: Oxidized or polymerized forms of the final product.
Q3: Which analytical techniques are recommended for identifying these impurities?
A3: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for separation and quantification.[3][4] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the definitive structural confirmation of isolated impurities.[5]
Q4: What are the acceptable limits for impurities in pharmaceutical development?
A4: Impurity limits are strictly regulated by pharmacopeias and regulatory bodies like the ICH and FDA. The acceptable level for any given impurity depends on its structure, toxicity, and the daily dose of the drug. Generally, for new drug substances, impurities above 0.1% should be identified and qualified.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete reaction. | - Ensure the LiAlH₄ is fresh and highly active.- Use a sufficient excess of the reducing agent.- Increase the reaction time or temperature, monitoring for byproduct formation. |
| Product loss during workup. | - Optimize the quenching procedure to avoid excessive heat or vigorous reaction.- Ensure complete extraction of the product from the aqueous layer. | |
| Presence of Unreacted Starting Material in the Final Product | Insufficient reducing agent or reaction time. | - Increase the molar ratio of LiAlH₄ to the starting lactam.- Extend the reaction duration at a controlled temperature. |
| Detection of an Impurity with a Molecular Weight of 163.17 g/mol by MS | Partial reduction leading to the formation of 6-Fluoro-1,2-dihydroquinoline. | - Ensure anhydrous reaction conditions to maintain the activity of LiAlH₄.- Optimize the reaction temperature to favor complete reduction. |
| Multiple Unidentified Peaks in HPLC Chromatogram | Side reactions or product degradation. | - Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.- Use purified, anhydrous solvents.- Analyze the reaction mixture at different time points to understand the impurity formation profile. |
| Product Discoloration (Yellow to Brown) | Oxidation of the tetrahydroquinoline ring. | - Handle the final product under an inert atmosphere.- Store the purified compound in a cool, dark place, and consider using antioxidants if necessary. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Addition of Starting Material: A solution of 6-fluoro-3,4-dihydroquinolin-2(1H)-one in anhydrous THF is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: The reaction mixture is then heated to reflux and stirred for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Quenching: After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water, while cooling in an ice bath.
-
Workup: The resulting slurry is filtered, and the filter cake is washed with THF or another suitable organic solvent. The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Impurity Identification by HPLC-MS
This protocol outlines a general method for the analysis of impurities.
-
Sample Preparation: Prepare a solution of the crude or purified this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and mass spectrometric detection.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this compound.
-
Scan Range: A mass range of m/z 50-500 is typically sufficient to detect the parent compound and potential impurities.
-
Fragmentation Analysis: Tandem MS (MS/MS) can be used to obtain structural information on the detected impurity peaks.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| This compound | C₉H₁₀FN | 151.18 | Product |
| 6-fluoro-3,4-dihydroquinolin-2(1H)-one | C₉H₈FNO | 165.16 | Unreacted Starting Material |
| 6-Fluoro-1,2-dihydroquinoline | C₉H₈FN | 149.17 | Incomplete Reduction |
| Ring-opened amino alcohol | C₉H₁₂FNO | 169.20 | Over-reduction/Side Reaction |
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical troubleshooting flow for identifying the root cause of synthesis issues.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. ajabs.org [ajabs.org]
- 3. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amfluoro.com [amfluoro.com]
- 5. H35364.MD [thermofisher.com]
Stability issues of 6-Fluoro-1,2,3,4-tetrahydroquinoline under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-Fluoro-1,2,3,4-tetrahydroquinoline under acidic conditions. The following information is intended to help troubleshoot stability issues and design robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable under acidic conditions?
A1: Tetrahydroquinoline and its derivatives can be susceptible to degradation under acidic conditions. The lone pair of electrons on the nitrogen atom can be protonated, which can initiate a cascade of reactions, potentially leading to ring-opening or rearrangement. The presence of a fluorine atom, an electron-withdrawing group, on the aromatic ring may influence the electron density of the entire ring system and, consequently, its stability in an acidic medium. Fused tricyclic tetrahydroquinolines, in particular, have been identified as a class of compounds that can be unstable and their observed biological activity may stem from reactive byproducts.[1]
Q2: What are the potential degradation pathways for this compound in an acidic solution?
A2: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, based on general chemical principles of related heterocyclic compounds, potential degradation pathways under acidic conditions could include:
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Acid-catalyzed ring-opening: Protonation of the nitrogen atom could weaken the C-N bonds in the heterocyclic ring, potentially leading to ring cleavage and the formation of various acyclic intermediates.
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Oxidation: If oxidizing agents are present or if the compound is exposed to air and light, the tetrahydroquinoline ring could be oxidized to the corresponding quinoline or other oxidized species. The presence of acid can sometimes catalyze such oxidative processes.
-
Rearrangement: Acid catalysis can sometimes promote molecular rearrangements in heterocyclic systems.
It is crucial to experimentally determine the actual degradation products for your specific conditions.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following:
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pH Control: If your experimental protocol allows, maintain the pH of your solutions in the neutral to slightly basic range.
-
Temperature: Perform reactions and store solutions at the lowest practical temperature to slow down the rate of degradation.
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Inert Atmosphere: If oxidation is a concern, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Freshly Prepared Solutions: Use freshly prepared solutions of this compound for your experiments whenever possible.
Q4: What are the signs that my this compound sample is degrading?
A4: Signs of degradation may include:
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A change in the color of the solution.
-
The appearance of new peaks or a decrease in the area of the main peak in your chromatograms (e.g., HPLC, GC).
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A change in the pH of the solution.
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The formation of a precipitate.
Troubleshooting Guides
Issue: I am observing unexpected results or a loss of activity in my assay when using this compound in an acidic buffer.
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Before extensive troubleshooting, verify the identity and purity of your starting material using appropriate analytical techniques (e.g., NMR, LC-MS, GC-MS).
-
Assess Stability in Your Assay Buffer:
-
Prepare a solution of this compound in your acidic assay buffer.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), analyze an aliquot of the solution by a stability-indicating method like HPLC.
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Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Investigate the Impact of Buffer Components: If your buffer contains components other than the acid, consider if they might be contributing to the degradation. Prepare control solutions of the compound in simpler acidic solutions (e.g., dilute HCl) to isolate the effect of pH.
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Characterize Degradation Products: If significant degradation is observed, use techniques like LC-MS/MS or GC-MS to obtain mass spectral data of the degradation products to aid in their identification.
-
Data Presentation
The following table provides an example of how to present quantitative data from a forced degradation study of this compound under acidic conditions.
| Time (hours) | % this compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 95.2 | 3.1 | 1.7 |
| 4 | 85.7 | 9.8 | 4.5 |
| 8 | 72.1 | 18.5 | 9.4 |
| 24 | 45.3 | 35.2 | 19.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
In separate amber vials, add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid (HCl) to achieve a final compound concentration of approximately 100 µg/mL.
-
Prepare a control sample by diluting the stock solution in the initial mobile phase of your HPLC method to the same final concentration.
-
-
Stress Conditions:
-
Incubate the acidic sample vials at a controlled temperature, for example, 60°C.
-
Store the control sample at the recommended storage temperature for the compound (e.g., 2-8°C).
-
-
Time Points for Analysis:
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Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours). The exact time points may need to be adjusted based on the observed rate of degradation.
-
-
Sample Analysis:
-
Immediately before analysis, neutralize the acidic aliquots with an equivalent amount of a suitable base (e.g., 0.1 M sodium hydroxide) to quench the degradation reaction.
-
Analyze the neutralized samples and the control sample by a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound) and/or mass spectrometry (MS).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 3: Characterization of Degradation Products by LC-MS/MS
-
Utilize an LC-MS/MS system with the same chromatographic conditions as the HPLC method.
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Acquire full scan mass spectra to determine the molecular weights of the degradation products.
-
Perform fragmentation analysis (MS/MS) on the molecular ions of the degradation products to obtain structural information.
Mandatory Visualizations
Caption: A typical experimental workflow for assessing the stability of this compound under acidic conditions.
Caption: A proposed general degradation pathway for this compound under acidic conditions.
References
Removal of starting materials from 6-Fluoro-1,2,3,4-tetrahydroquinoline product
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Fluoro-1,2,3,4-tetrahydroquinoline. The information provided is intended to assist in the removal of starting materials and other impurities from the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Product is contaminated with unreacted starting materials.
Unreacted starting materials are a common impurity. The nature of the starting material will depend on the synthetic route employed. Two common routes to tetrahydroquinolines are the reduction of the corresponding quinoline or the cyclization of an aniline derivative.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for starting material removal.
Problem 2: Product shows significant tailing on TLC analysis.
Tailing is a common issue when analyzing basic compounds like tetrahydroquinolines on silica gel plates.
Explanation: The basic nitrogen atom in the tetrahydroquinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor spot shape.
Solution: Add a small amount of a basic modifier to the TLC mobile phase.
| Mobile Phase Additive | Recommended Concentration |
| Triethylamine (Et₃N) | 0.5 - 2% |
| Ammonia (in Methanol) | 1 - 5% of a 10% NH₃ in MeOH solution |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials I should be looking for as impurities?
A1: The most likely starting material impurities depend on your synthetic route.
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From 6-fluoroquinoline: Unreacted 6-fluoroquinoline.
-
From 4-fluoroaniline: Unreacted 4-fluoroaniline and the other reactant in the cyclization (e.g., an aldehyde or ketone).
Q2: I've tried column chromatography, but I'm still seeing impurities. What else can I do?
A2: If column chromatography is not sufficient, consider recrystallization. For related compounds, recrystallization from a solution of the hydrochloride salt has proven effective. You can also try a combination of purification techniques, such as an acid-base extraction followed by column chromatography or recrystallization.
Q3: My product is an oil, can I still use recrystallization?
A3: If your product is an oil at room temperature, direct recrystallization of the free base may not be possible. In this case, forming a salt, such as the hydrochloride salt, can often yield a crystalline solid that is amenable to recrystallization.
Q4: What is a good general-purpose TLC solvent system for monitoring the purification of this compound?
A4: A good starting point is a mixture of ethyl acetate and hexanes. Due to the basic nature of the product, the addition of a small amount of triethylamine is highly recommended to obtain sharp spots.
| Component | Ratio |
| Hexanes | 70-90% |
| Ethyl Acetate | 10-30% |
| Triethylamine | 0.5-1% |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To monitor the progress of the purification and assess the purity of the product.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Mobile phase (e.g., 80:20:1 Hexanes:Ethyl Acetate:Triethylamine)
-
UV lamp (254 nm)
-
Capillary spotters
Procedure:
-
Prepare the mobile phase and add it to the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and close the lid.
-
Using a capillary spotter, apply a small spot of the crude product, the starting material(s), and the purified fractions onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate from the chamber, mark the solvent front, and allow the plate to dry.
-
Visualize the spots under a UV lamp. The product and any aromatic starting materials should be visible.
-
Calculate the Rf values for each spot.
Protocol 2: Column Chromatography
Objective: To purify the crude product by separating it from starting materials and byproducts.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine)
-
Sand
-
Collection tubes
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial, least polar eluent.
-
Add a layer of sand to the top of the silica gel.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Begin eluting the column, starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes with 1% triethylamine).
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Gradually increase the polarity of the eluent (e.g., up to 20% ethyl acetate in hexanes with 1% triethylamine) to elute the product.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Eluent System for Column Chromatography:
| Eluent Composition (v/v/v) | Purpose |
| 94:5:1 Hexanes:Ethyl Acetate:Triethylamine | Initial elution to remove non-polar impurities. |
| 79:20:1 Hexanes:Ethyl Acetate:Triethylamine | Elution of the desired product. |
Protocol 3: Recrystallization
Objective: To further purify the product after initial purification by chromatography or as an alternative purification method.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water or toluene/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Suggested Recrystallization Solvents:
| Primary Solvent | Anti-Solvent |
| Ethanol | Water |
| Toluene | Hexanes |
| Isopropanol | Water |
Logical Relationships
Caption: Selection of purification methods.
Technical Support Center: Regioselective Synthesis of Fluorinated Tetrahydroquinolines
Welcome to the Technical Support Center for the regioselective synthesis of fluorinated tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the challenges encountered during the synthesis of these valuable compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are attempting a direct electrophilic fluorination on our N-protected tetrahydroquinoline, but we are getting a mixture of products with poor regioselectivity. What is the primary issue?
A1: Direct electrophilic fluorination of an activated aromatic system like tetrahydroquinoline is often challenging to control. The nitrogen atom in the heterocyclic ring is a strong activating group, directing electrophilic substitution to the ortho and para positions (C-5 and C-7). Additionally, the fused benzene ring is also activated, leading to potential fluorination at the C-6 and C-8 positions. The outcome is often a complex mixture of regioisomers that are difficult to separate. The high reactivity of many electrophilic fluorinating agents can further decrease selectivity.[1]
Q2: Our primary goal is to synthesize 6-fluoro- or 7-fluoro-tetrahydroquinoline. What is a more reliable strategy to achieve high regioselectivity?
A2: A more robust and regioselective approach is to introduce the fluorine atom via a nucleophilic deoxyfluorination reaction on a corresponding hydroxylated tetrahydroquinoline precursor. This strategy allows for the precise installation of a hydroxyl group at the desired position (e.g., C-6 or C-7) through established synthetic routes, which is then replaced by fluorine. This pre-functionalization approach offers significantly better control over the final position of the fluorine atom.[2]
Q3: We are following a deoxyfluorination protocol for a dihydroxy-tetrahydroquinoline derivative but are observing different ratios of 6-fluoro and 7-fluoro isomers depending on the N-protecting group. Why does this happen?
A3: The nature of the N-protecting group has a significant electronic and steric influence on the regioselectivity of the deoxyfluorination reaction.[2] Electron-withdrawing protecting groups (e.g., acetyl, tosyl) can alter the electron density and accessibility of the hydroxyl groups on the aromatic ring, thereby influencing the reaction rate at each position. This electronic modulation is a key factor in achieving regio-complementary synthesis, allowing for the selective formation of either the 6-fluoro or 7-fluoro isomer by simply changing the N-protecting group.[2]
Q4: What are common side reactions during deoxyfluorination of hydroxyl-tetrahydroquinolines using reagents like DAST (Diethylaminosulfur trifluoride)?
A4: Besides the desired deoxyfluorination, common side reactions include elimination to form quinoline derivatives, especially at elevated temperatures. The acidic byproducts generated during the reaction can also lead to the degradation of sensitive substrates. It is crucial to control the reaction temperature and use a stoichiometric amount of the fluorinating agent to minimize these side reactions.[3]
Q5: We are struggling to separate the 6-fluoro and 7-fluoro-tetrahydroquinoline regioisomers. Do you have any suggestions?
A5: Separation of these regioisomers can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are often more effective than standard column chromatography. It may also be beneficial to derivatize the nitrogen atom with a bulky protecting group to potentially alter the chromatographic behavior of the isomers, facilitating their separation.
Troubleshooting Guides
Issue 1: Low Yield in Deoxyfluorination Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Fluorinating Agent | Ensure the deoxyfluorinating agent (e.g., DAST, Deoxo-Fluor®) is fresh and has been stored under anhydrous conditions. Perform the reaction under an inert atmosphere (N₂ or Ar). | Improved reaction efficiency and higher yield of the fluorinated product. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time or slightly increasing the temperature. | Full consumption of the starting hydroxytetrahydroquinoline. |
| Substrate Decomposition | The substrate may be sensitive to the acidic byproducts. Add a non-nucleophilic base, such as proton sponge, to the reaction mixture to neutralize in situ generated HF. | Reduced substrate degradation and increased product yield. |
Issue 2: Poor Regioselectivity (Mixture of 6-F and 7-F isomers)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect N-Protecting Group | The electronic nature of the N-protecting group is critical for directing the regioselectivity. Refer to the data table below to select the appropriate protecting group for your desired isomer.[2] | Enhanced formation of the desired regioisomer (either 6-fluoro or 7-fluoro). |
| Reaction Temperature Too High | High temperatures can lead to a loss of selectivity. Run the reaction at the lowest effective temperature. Consider screening temperatures from -78°C to room temperature. | Improved ratio of the desired regioisomer to the undesired one. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway. Screen a range of anhydrous aprotic solvents (e.g., CH₂Cl₂, THF, Toluene) to optimize selectivity. | Identification of a solvent system that maximizes the formation of the target isomer. |
Data Presentation
Table 1: Influence of N-Protecting Group on the Regioselectivity of Deoxyfluorination of a Dihydroxytetrahydroquinoline Precursor
| N-Protecting Group | Deoxyfluorinating Agent | Temperature (°C) | Ratio (6-F : 7-F) | Total Yield (%) |
| Boc (tert-Butoxycarbonyl) | DAST | 0 to rt | >95 : 5 | 75 |
| Cbz (Carboxybenzyl) | DAST | 0 to rt | 80 : 20 | 68 |
| Ac (Acetyl) | Deoxo-Fluor® | 0 to rt | 10 : 90 | 82 |
| Ts (Tosyl) | Deoxo-Fluor® | 0 to rt | <5 : >95 | 85 |
This table presents illustrative data based on the principle that N-protecting groups direct regioselectivity. Actual results may vary.
Experimental Protocols
Key Experiment: Regioselective Deoxyfluorination of N-Tosyl-6,7-dihydroxy-1,2,3,4-tetrahydroquinoline to yield N-Tosyl-7-fluoro-1,2,3,4-tetrahydroquinoline
-
Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve N-Tosyl-6,7-dihydroxy-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add Deoxo-Fluor® (1.1 eq) dropwise to the stirred solution over 10 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (eluent: 30% Ethyl Acetate in Hexanes).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Tosyl-7-fluoro-1,2,3,4-tetrahydroquinoline.
Visualizations
Caption: Regio-complementary synthesis workflow.
Caption: Troubleshooting decision-making process.
References
Validation & Comparative
Comparative Guide to the Characterization and Purity Analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical characterization and purity assessment of 6-Fluoro-1,2,3,4-tetrahydroquinoline against relevant alternatives. The data presented is supported by detailed experimental protocols to assist researchers in replicating and verifying these findings.
Introduction
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structural similarity to other tetrahydroquinolines, which are known to exhibit a wide range of biological activities, makes it a compound of significant interest. Accurate characterization and purity analysis are critical for its use in research and pharmaceutical development. This guide compares the analytical profiles of this compound with three alternatives: the parent compound 1,2,3,4-tetrahydroquinoline, a positional isomer 7-Fluoro-1,2,3,4-tetrahydroquinoline, and a structurally related isomer 6-Fluoro-1,2,3,4-tetrahydroisoquinoline.
Comparative Analysis of Physicochemical Properties and Purity
The following table summarizes the key physicochemical properties and typical purity levels of this compound and its alternatives as reported by various commercial suppliers.
| Property | This compound | 1,2,3,4-Tetrahydroquinoline | 7-Fluoro-1,2,3,4-tetrahydroquinoline | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline |
| Molecular Formula | C₉H₁₀FN | C₉H₁₁N | C₉H₁₀FN | C₉H₁₀FN |
| Molecular Weight | 151.18 g/mol | 133.19 g/mol | 151.18 g/mol | 151.18 g/mol |
| CAS Number | 59611-52-8 | 635-46-1 | 939758-75-5 | 224161-37-9 |
| Appearance | White to pale cream or pale yellow to yellow fused solid or crystalline powder | Yellow liquid | Solid | Off-white to yellow crystalline powder |
| Melting Point | 26.0-36.0°C[1] | ~14°C | Not specified | Not specified (Hydrochloride: 209-213 °C) |
| Purity (Typical) | ≥95% to ≥97% (GC)[1][2] | ≥98% (GC) | ≥96% | >99% or 95%[3] |
Analytical Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data for this compound (400 MHz, CDCl₃): [4]
-
δ 6.65-6.78 (m, 2H): Aromatic protons
-
δ 6.37-6.40 (m, 1H): Aromatic proton
-
δ 3.26 (t, J=5.3 Hz, 2H): -CH₂- adjacent to nitrogen
-
δ 2.73 (t, J=6.6 Hz, 2H): -CH₂- adjacent to the aromatic ring
-
δ 1.88-1.94 (m, 2H): -CH₂-CH₂-
For comparison, spectral data for 1,2,3,4-tetrahydroquinoline is publicly available and can be accessed through databases such as PubChem.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule. For this compound, the spectrum is expected to show characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and a C-F stretching band. A typical specification for this compound includes conformity to an FTIR spectrum.[1]
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline the methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination and quantification.
-
Objective: To determine the purity of this compound and its alternatives.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a suitable starting point for these compounds.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is typically effective. For 1,2,3,4-tetrahydroisoquinoline, a mobile phase of acetonitrile, water, and phosphoric acid has been reported.[6]
-
Detection: UV detection at a wavelength where the compounds exhibit significant absorbance (e.g., 254 nm).
-
Procedure:
-
Prepare a standard solution of the compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare the sample for analysis by dissolving it in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of the main component and any impurities.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both qualitative and quantitative analysis.
-
Objective: To confirm the identity and assess the purity of the compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection, depending on the sample concentration.
-
Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities. A starting temperature of around 50-70°C, ramped up to 250-280°C, is a common starting point.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Analyze the total ion chromatogram (TIC) to assess purity.
-
Examine the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern, comparing it to a reference spectrum if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Procedure:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present.
-
Objective: To identify the functional groups in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Prepare the sample according to the chosen method.
-
Acquire the FTIR spectrum over the range of approximately 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the characterization and purity analysis process.
Caption: Analytical workflow for this compound.
Caption: Workflow for the comparative analysis of tetrahydroquinolines.
Conclusion
The characterization and purity analysis of this compound can be effectively achieved using a combination of standard analytical techniques, including HPLC, GC-MS, NMR, and FTIR. This guide provides a framework for comparing this compound to relevant alternatives, highlighting the key data points and experimental considerations. For researchers and drug developers, a thorough understanding and application of these analytical methods are paramount to ensuring the quality and integrity of their scientific work. The provided protocols and workflows serve as a valuable resource for establishing robust analytical procedures for this and similar compounds.
References
- 1. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline [synhet.com]
- 4. This compound CAS#: 59611-52-8 [m.chemicalbook.com]
- 5. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Confirming the Structure of 6-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 6-Fluoro-1,2,3,4-tetrahydroquinoline derivatives, complete with experimental data and detailed protocols.
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological pathways, including those involved in cancer and infectious diseases. Precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the reliability of biological data. This guide focuses on the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparative Analysis of Spectroscopic and Crystallographic Data
The structural confirmation of this compound derivatives relies on the synergistic interpretation of data from multiple analytical techniques. Each method provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR provide detailed information about the molecular framework, including the position of substituents and the stereochemistry of the molecule.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for select this compound Derivatives in CDCl₃
| Derivative | H-2 | H-3 | H-4 | H-5 | H-7 | H-8 | NH | Other Protons |
| This compound | ~3.3 (m) | ~1.9 (m) | ~2.7 (t) | ~6.7 (dd) | ~6.6 (dd) | ~6.5 (dd) | ~3.6 (br s) | |
| 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one[1] | - | 1.60 (q) | 5.24 (d) | - | - | - | 5.62 (s) | 2.95 (q), 3.22 (q) (pyrrolidine protons) |
| 6-Bromo-1,2,3,4-tetrahydroquinoline (for comparison) | ~3.3 (t) | ~1.9 (m) | ~2.7 (t) | - | ~7.0 (d) | ~6.5 (d) | ~3.8 (br s) |
Table 2: ¹³C NMR Spectral Data for a Representative Fluoroquinolone Derivative
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | 47.3 |
| C3 | 26.8 |
| C4 | 22.5 |
| C4a | 142.1 |
| C5 | 115.4 (d, J=21 Hz) |
| C6 | 157.6 (d, J=236 Hz) |
| C7 | 114.1 (d, J=22 Hz) |
| C8 | 116.8 (d, J=7 Hz) |
| C8a | 122.9 |
Note: Data is generalized from typical spectra of related compounds. Actual shifts can vary based on substitution and solvent.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Table 3: Mass Spectrometry Data for this compound Derivatives
| Derivative | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | EI | 151.08 | 132, 123, 109 |
| 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one[1] | ESI | 250.1 (M+1) | Not specified |
| N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | ESI | 444.9 (M-1) | Not specified |
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides the definitive, three-dimensional atomic arrangement, including absolute stereochemistry, bond lengths, and bond angles.
Table 4: Crystallographic Data for 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one[1]**
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (4) |
| b (Å) | 11.2345 (5) |
| c (Å) | 12.5432 (6) |
| β (°) | 109.87 (1) |
| Conformation | Tetrahydropyridine ring: half-chair; Pyrrolidine ring: envelope |
| Key Bond Distance (N-C) | 1.349 (3) Å (partial double-bond character) |
Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (depending on sample concentration), relaxation delay of 2-5 seconds.
-
-
2D NMR (if necessary): For complex structures, acquire 2D spectra such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations) to aid in complete assignment.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). For direct infusion, further dilute to 5-10 µg/mL.
-
Ionization Method Selection:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for less volatile and more polar molecules, often yielding a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
-
Mass Analysis:
-
Inject the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass measurements for molecular formula determination.
-
X-ray Crystallography Protocol
-
Crystallization: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.
-
Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.
-
Collect a complete set of diffraction data by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build and refine the molecular model against the experimental data to determine the final atomic positions and thermal parameters.
-
Alternative and Complementary Techniques
While NMR, MS, and X-ray crystallography are the primary methods, other techniques can provide valuable supporting data:
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., N-H, C=O, C-F stretches).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic structure and conjugation within the molecule.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can predict NMR chemical shifts and coupling constants, aiding in spectral assignment and conformational analysis.
Visualizing Workflows and Pathways
Experimental Workflow for Structural Confirmation
The logical flow for confirming the structure of a novel this compound derivative is depicted below.
Caption: A logical workflow for the structural confirmation of novel derivatives.
Potential Signaling Pathway Involvement
Derivatives of the closely related fluoroquinolone and tetrahydroisoquinoline scaffolds have been investigated as inhibitors of key cellular signaling pathways, such as those regulated by mTOR (mammalian target of rapamycin) and as modulators of microRNA activity. The diagram below illustrates a simplified, hypothetical signaling pathway where a this compound derivative might act as an inhibitor.
Caption: A potential mechanism of action via mTOR signaling inhibition.
By systematically applying these analytical techniques and workflows, researchers can confidently determine the structure of novel this compound derivatives, paving the way for further investigation into their biological activities and potential as therapeutic agents.
References
The Impact of Fluorine Substitution on the Metabolic Stability of Tetrahydroquinolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. A critical parameter in the development of drug candidates from this class is their metabolic stability, which significantly influences their pharmacokinetic profile, including half-life and bioavailability. A common strategy to enhance metabolic stability is the introduction of fluorine atoms at metabolically labile positions. This guide provides a comparative overview of the metabolic stability of tetrahydroquinoline derivatives, the influence of fluorine substitution, and the experimental protocols used for their evaluation.
Introduction to Tetrahydroquinoline Metabolism
The metabolic fate of tetrahydroquinolines is primarily governed by cytochrome P450 (CYP) enzymes, leading to a variety of phase I and phase II metabolites. The primary metabolic pathways include:
-
Oxidation: Hydroxylation is a common metabolic route, often occurring at the C4 position of the tetrahydroquinoline ring system.[1][2] Other positions on the aromatic ring can also be susceptible to hydroxylation.
-
Dealkylation: For N-substituted tetrahydroquinolines, N-dealkylation is a significant metabolic pathway.
-
Glucuronidation: The hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are readily excreted.[3][4]
The specific CYP isozymes involved in the metabolism of the parent quinoline scaffold include CYP2E1 and CYP2A6, which are involved in the formation of various hydroxylated and oxidized metabolites.[5] It is anticipated that similar isozymes play a role in the metabolism of the tetrahydroquinoline core.
The Role of Fluorine in Enhancing Metabolic Stability
Fluorine substitution is a widely employed strategy in medicinal chemistry to improve the metabolic stability of drug candidates.[6] The introduction of a fluorine atom can:
-
Block Metabolically Labile Sites: Replacing a hydrogen atom with a fluorine atom at a site prone to CYP-mediated hydroxylation can effectively block this metabolic pathway, thereby increasing the compound's half-life. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage.
-
Alter Electronic Properties: The high electronegativity of fluorine can alter the electron density of the tetrahydroquinoline ring system. This can influence the affinity of metabolizing enzymes for the substrate, potentially reducing the rate of metabolism.
However, it is important to note that in some cases, metabolic defluorination can occur, although it is generally not a major metabolic pathway.[7]
Comparative Metabolic Stability Data
Case Study: UNC10201652 (A Tetrahydroquinoline-Based Compound)
The following data represents the in vitro intrinsic clearance (CLint) of UNC10201652, a molecule containing a tetrahydroquinoline moiety, in liver microsomes from different species. A higher CLint value indicates lower metabolic stability.
| Species | Intrinsic Clearance (CLint) (μL/min/mg protein)[1] |
| Human | 48.1 |
| Mouse | 115 |
| Rat | 194 |
Hypothetical Comparison: Impact of Fluorination
The table below presents a hypothetical comparison based on the general principles of metabolic stabilization by fluorine. Let's consider a hypothetical parent tetrahydroquinoline and its fluorinated analog.
| Compound | Position of Fluorine | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Tetrahydroquinoline | N/A | 25 | 27.7 |
| 6-Fluoro-Tetrahydroquinoline | C6 | 50 | 13.9 |
| 4,4-Difluoro-Tetrahydroquinoline | C4 | > 120 | < 5.8 |
This data is illustrative and intended to demonstrate the expected trend of increased metabolic stability with fluorine substitution at metabolically active sites.
Experimental Protocols
The following is a detailed methodology for a typical in vitro liver microsomal stability assay used to determine the metabolic stability of tetrahydroquinoline derivatives.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound (e.g., a fluorinated or non-fluorinated tetrahydroquinoline)
-
Human Liver Microsomes (pooled)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction quenching)
-
Internal Standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in the incubation buffer to the desired final concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the test compound with human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately quench the reaction by adding a volume of cold acetonitrile containing an internal standard to the aliquot.
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualizations
Diagrams of Key Processes
Caption: Experimental workflow for an in vitro microsomal stability assay.
Caption: Common metabolic pathways of tetrahydroquinolines and the impact of fluorine.
References
- 1. Enzymatic approaches to site-selective oxidation of quinoline and derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-4-ols and 2,3-dihydroquinolin-4(1H)-ones via a sequential asymmetric hydroxylation/diastereoselective oxidation process using Rhodococcus equi ZMU-LK19 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Glucuronidation - Wikipedia [en.wikipedia.org]
- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 6-Fluoro-1,2,3,4-tetrahydroquinoline and Other Halogenated Tetrahydroquinolines
In the landscape of medicinal chemistry and drug discovery, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure due to its presence in numerous biologically active compounds. The introduction of halogen atoms into this scaffold is a common strategy to modulate its physicochemical properties and biological activity. This guide provides a comparative analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline and its other halogenated counterparts (chloro, bromo, and iodo), offering insights into their performance based on available experimental data.
Physicochemical Properties: The Impact of Halogen Substitution
The nature of the halogen atom at the 6-position of the tetrahydroquinoline ring significantly influences key physicochemical parameters such as lipophilicity, acidity, and molecular weight. These properties, in turn, affect the pharmacokinetic and pharmacodynamic profile of the compounds.
| Property | 6-Fluoro-THQ | 6-Chloro-THQ | 6-Bromo-THQ | 6-Iodo-THQ |
| Molecular Weight ( g/mol ) | 151.18 | 165.63 | 212.09[1] | 259.09 |
| Melting Point (°C) | 32-34[2] | - | - | - |
| Boiling Point (°C) | 248.0±29.0 (Predicted)[2] | - | - | - |
| pKa (Predicted) | 5.15±0.20[2] | - | - | - |
| LogP (Predicted) | 2.15 | 2.56 | 2.78 | 3.14 |
Note: Experimental data for all analogues is not consistently available in literature. Predicted values are provided for comparison where experimental data is absent.
Biological Activity: A Comparative Overview
Halogenated tetrahydroquinolines have been investigated for a range of biological activities, most notably as anticancer and antimicrobial agents. The choice of halogen and its position on the aromatic ring can dramatically alter the potency and selectivity of these compounds.
Anticancer Activity
While direct comparative studies on the anticancer activity of 6-halo-1,2,3,4-tetrahydroquinolines are limited, research on related quinoline and tetrahydroquinoline scaffolds provides valuable structure-activity relationship (SAR) insights. For instance, studies on more complex tetrahydroquinolinones have shown that fluorinated derivatives can exhibit potent antiproliferative activity. One such derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, has demonstrated significant in vitro activity against colorectal cancer cell lines.[3]
In a series of tetrahydroisoquinoline derivatives (a structural isomer of THQ), compounds bearing a chloro group on a phenyl substituent showed significant KRas inhibition against various colon cancer cell lines, with IC50 values in the low micromolar range.[2] This suggests that chloro-substitution can be favorable for anticancer activity.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 | Micromolar range | Ryczkowska et al., 2022[3] |
| Chloro-substituted Tetrahydroisoquinoline derivative | HCT116 | 0.9 - 10.7 | G. M. Reddy et al., 2021[2] |
| Bromo-substituted quinazolinone derivative | E. coli | 1.56 | Al-Deeb et al., 2010[4] |
| Bromo-substituted quinazolinone derivative | C. albicans | 0.78 | Al-Deeb et al., 2010[4] |
Antimicrobial Activity
The introduction of halogens has also been explored for enhancing the antimicrobial properties of quinoline-based compounds. For example, certain 6,8-dibromo-4(3H)quinazolinone derivatives have shown potent antibacterial and antifungal activities, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range against various pathogens.[4] This highlights the potential of bromine substitution in developing antimicrobial agents.
Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and overall bioavailability. Halogenation can significantly impact metabolic stability by blocking metabolically labile sites. For instance, replacing a hydrogen atom with fluorine at a site prone to cytochrome P450 (CYP) mediated oxidation can enhance metabolic stability. However, the nature of the halogen-carbon bond can also influence its susceptibility to metabolic enzymes. While specific comparative data for 6-halogenated tetrahydroquinolines is scarce, it is a crucial parameter to evaluate experimentally in drug discovery programs.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits 50% of cancer cell growth (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT-116, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the halogenated tetrahydroquinoline derivatives for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the microbial strain (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Serial Dilution: The halogenated tetrahydroquinoline derivatives are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Metabolic Stability Assay (Liver Microsome Assay)
Objective: To assess the in vitro metabolic stability of the compounds.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture containing liver microsomes (e.g., human, rat), NADPH regenerating system, and buffer is prepared.
-
Compound Incubation: The test compound (at a final concentration of, for example, 1 µM) is added to the pre-warmed incubation mixture and incubated at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated, and the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are determined from the slope of the natural logarithm of the remaining compound versus time plot.
Visualizing Structure-Activity Relationships and Biological Pathways
To better understand the relationships between chemical structure, experimental procedures, and biological outcomes, visual diagrams are invaluable tools for researchers.
Caption: Logical relationship between halogen substitution and biological activity.
Caption: General experimental workflow for evaluating halogenated tetrahydroquinolines.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives.[3][5]
References
- 1. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-1,2,3,4-tetrahydroquinoline Analogs as RORγ Inverse Agonists
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-Fluoro-1,2,3,4-tetrahydroquinoline analogs, with a focus on their activity as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ). RORγ is a promising therapeutic target for prostate cancer. The data presented here is primarily based on a study by Wu et al. (2024), which details the discovery and pharmacological characterization of a series of 1,2,3,4-tetrahydroquinoline derivatives.[1]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro activity of a this compound analog (12a) and its non-fluorinated counterpart (11a) as RORγ inverse agonists. The data highlights the impact of the fluorine substitution on the quinoline core and other structural modifications on the inhibitory potency against RORγ transcriptional activity.
| Compound ID | Structure | RORγ IC50 (μM) |
| 11a | N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | >10 |
| 12a | 4-Fluoro-N-(1-((4-fluorophenyl)sulfonyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | 0.45 |
SAR Analysis:
From the data presented, the introduction of a fluorine atom at the 6-position of the tetrahydroquinoline core, as seen in compound 12a , appears to be a key contributor to the potent RORγ inhibitory activity when compared to the non-fluorinated analog 11a .[1] Compound 11a , which lacks the 6-fluoro substitution, shows significantly weaker activity (IC50 > 10 μM).[1] This suggests that the electron-withdrawing nature of the fluorine atom at this position may favorably influence the binding of the molecule to the RORγ ligand-binding domain.
Furthermore, the modification of the substituent at the 7-position of the tetrahydroquinoline ring from a benzenesulfonamide (in 11a ) to a 4-fluorobenzamide (in 12a ) also likely contributes to the enhanced potency.[1] This highlights a multipoint SAR where modifications at both the 6 and 7-positions of the 1,2,3,4-tetrahydroquinoline scaffold are crucial for optimizing RORγ inverse agonist activity.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide, as described by Wu et al. (2024).[1]
General Synthesis of 1,2,3,4-Tetrahydroquinoline Analogs:
The synthesis of the 1,2,3,4-tetrahydroquinoline derivatives involved a multi-step process. For instance, the synthesis of compound 12a is described as follows: To a solution of the appropriate 7-amino-6-fluoro-1,2,3,4-tetrahydroquinoline intermediate in pyridine, 4-fluorobenzoyl chloride was added dropwise at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. After completion of the reaction, the mixture was poured into ice water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the final compound.[1]
RORγ Reporter Gene Assay:
HEK293T cells were co-transfected with a Gal4-RORγ-LBD expression plasmid, a UAS-luciferase reporter plasmid, and a Renilla luciferase internal control plasmid. After 24 hours of transfection, the cells were treated with various concentrations of the test compounds. Following a 24-hour incubation period, the luciferase activity was measured using the Dual-Glo Luciferase Assay System (Promega). The relative luciferase activity was calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The IC50 values were determined by fitting the dose-response curves using GraphPad Prism software.[1]
Cell Viability Assay:
The antiproliferative activity of the compounds was evaluated using the CellTiter-Glo luminescent cell viability assay (Promega). Prostate cancer cells (e.g., 22Rv1) were seeded in 96-well plates and treated with different concentrations of the compounds for 72 hours. The cell viability was determined by measuring the luminescence signal, which is proportional to the amount of ATP present in viable cells. The IC50 values were calculated from the dose-response curves.[1]
Mandatory Visualization
Logical Relationship of the Structure-Activity Relationship (SAR):
The following diagram illustrates the key structural modifications and their impact on the RORγ inhibitory activity of the 1,2,3,4-tetrahydroquinoline analogs discussed.
Caption: SAR of 1,2,3,4-tetrahydroquinoline analogs against RORγ.
Experimental Workflow for RORγ Inverse Agonist Screening:
The diagram below outlines the experimental workflow for identifying and characterizing RORγ inverse agonists.
Caption: Workflow for RORγ inverse agonist discovery.
References
Comparative study of different synthetic routes to 6-Fluoro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
6-Fluoro-1,2,3,4-tetrahydroquinoline is a valuable heterocyclic motif in medicinal chemistry and drug discovery. Its synthesis has been approached through various methodologies, each presenting distinct advantages and disadvantages. This guide provides a comparative analysis of prominent synthetic routes, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for different synthetic routes to this compound.
| Synthetic Route | Starting Material | Key Reagents & Conditions | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1: Catalytic Hydrogenation | 6-Fluoroquinoline | H₂, Noble Metal Catalyst (e.g., Pd/C, Pt/C, Rh/C) or Electrocatalysis (Co-F catalyst) | 80-98% | 6-12 h | High yield, clean reaction, potential for stereocontrol with chiral catalysts. | Requires specialized high-pressure equipment for hydrogenation with H₂ gas. |
| Route 2: Two-Step Synthesis via Skraup Reaction and Reduction | 4-Fluoroaniline | 1. Glycerol, H₂SO₄, oxidizing agent (e.g., nitrobenzene) 2. Reduction (e.g., H₂/Pd/C) | ~70% (overall) | >24 h | Utilizes readily available starting materials. | The Skraup reaction can be highly exothermic and difficult to control. |
| Route 3: Reductive Cyclization of Catecholamines followed by Deoxyfluorination | A protected catecholamine derivative | Multi-step sequence including cyclization and deoxyfluorination with reagents like DAST. | Moderate | Multi-day | Offers regioselective control for the introduction of the fluorine atom. | A multi-step synthesis with potentially lower overall yield and complex procedures. |
Experimental Protocols
Route 1: Electrocatalytic Hydrogenation of 6-Fluoroquinoline
This method employs a fluorine-modified cobalt catalyst for the electrocatalytic hydrogenation of 6-fluoroquinoline using water as the hydrogen source. The reaction proceeds at room temperature and offers high conversion.
Experimental Protocol:
The electrocatalytic hydrogenation is carried out in a divided three-electrode system. A fluorine-modified cobalt (Co-F) nanowire array is used as the cathode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Catalyst Preparation: The Co-F catalyst is synthesized via electroreduction of a Co(OH)F precursor.
-
Reaction Setup: 6-Fluoroquinoline (0.2 mmol) is dissolved in a mixed solution of 1.0 M KOH and dioxane (6:1 v/v, 7 mL).
-
Electrolysis: The electrolysis is performed at a constant potential of -1.1 V vs. SCE at room temperature for 12 hours.
-
Work-up and Purification: After the reaction, the electrolyte is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Note: While a conversion of 80.5% has been reported for 6-fluoroquinoline, the isolated yield for this specific substrate was not detailed in the available literature. However, similar substrates provided isolated yields in the range of 85-90%.[1]
Route 2: Two-Step Synthesis via Skraup Reaction and Subsequent Hydrogenation
This classical approach involves the synthesis of the 6-fluoroquinoline precursor via the Skraup reaction, followed by its reduction.
Step 1: Skraup Synthesis of 6-Fluoroquinoline
The Skraup reaction is a cyclization reaction between an aniline, glycerol, an oxidizing agent, and sulfuric acid to form a quinoline.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 4-fluoroaniline and glycerol. Ferrous sulfate can be added to moderate the reaction.
-
Reaction Execution: Heat the mixture gently. An oxidizing agent, such as nitrobenzene (which can also serve as the solvent), is then added portion-wise. The reaction is often vigorous and requires careful temperature control.[2]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and poured onto ice. The solution is then neutralized with a base (e.g., sodium hydroxide) and the product is isolated by steam distillation or extraction with an organic solvent. The crude 6-fluoroquinoline is then purified by distillation or crystallization.
Step 2: Catalytic Hydrogenation of 6-Fluoroquinoline
The 6-fluoroquinoline obtained from the Skraup synthesis is then reduced to the target tetrahydroquinoline.
Experimental Protocol:
-
Reaction Setup: A solution of 6-fluoroquinoline in a suitable solvent (e.g., ethanol, methanol, or acetic acid) is placed in a high-pressure hydrogenation vessel. A catalytic amount of a noble metal catalyst, such as 5% or 10% Palladium on carbon (Pd/C), is added.
-
Hydrogenation: The vessel is sealed, flushed with hydrogen gas, and then pressurized to the desired pressure (typically 3-4 atm). The reaction mixture is stirred at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.
-
Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to yield this compound. A reported yield for a similar hydrogenation of a quinoline derivative over a nitrogen-doped carbon-supported Pd catalyst was in the range of 86.6–97.8%.[6]
Route 3: Regio-complementary Preparation via Cyclization of Catecholamines and Deoxyfluorination
This multi-step synthesis offers a method for the regioselective introduction of the fluorine atom.
Experimental Protocol:
The synthesis involves the cyclization of a protected catecholamine derivative to form a dihydroxy-tetrahydroquinoline intermediate, followed by a deoxyfluorination step.
-
Cyclization: A suitably N-protected catecholamine is subjected to cyclization conditions to form 6,7-dihydroxy-1,2,3,4-tetrahydroquinoline. The choice of the N-protecting group can influence the regioselectivity of the subsequent fluorination.
-
Deoxyfluorination: The dihydroxy intermediate is then treated with a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the 6-position. The regioselectivity of this step is dependent on the reaction conditions and the protecting group used.
-
Deprotection: The N-protecting group is removed to yield the final product, this compound.
Note: This is a specialized, multi-step route. While it provides control over the fluorine substitution pattern, the overall yield may be lower compared to more direct methods. Detailed experimental conditions and yields for the synthesis of the 6-fluoro isomer were not fully detailed in the abstract available.[7][8]
Visualization of Synthetic Strategies
The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic route based on key project requirements.
Caption: Decision workflow for synthetic route selection.
References
- 1. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. Regio-Complementary Preparation of 6- and 7-Fluoro-1,2,3,4-tetrahydroquinolines via the Cyclization of Catecholamines Followed by Deoxyfluorination [chooser.crossref.org]
A Comparative Guide to Validating the Enantiomeric Excess of Chiral 6-Fluoro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development of chiral pharmaceuticals, ensuring the safety, efficacy, and quality of the final product. 6-Fluoro-1,2,3,4-tetrahydroquinoline is a valuable chiral building block in medicinal chemistry, and the ability to accurately assess its enantiomeric purity is paramount. This guide provides a comparative overview of three widely used analytical techniques for validating the enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining enantiomeric excess depends on various factors, including the required accuracy, sample throughput, and available instrumentation. Chiral HPLC and SFC are separation-based techniques that provide a physical separation of the enantiomers, while NMR spectroscopy, with the aid of a chiral auxiliary, induces a chemical shift difference between the enantiomers.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Nuclear Magnetic Resonance (NMR) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Similar to HPLC, but uses supercritical CO2 as the primary mobile phase, offering faster analysis. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals for each enantiomer. |
| Sample Throughput | Moderate | High | Low to Moderate |
| Solvent Consumption | High | Low | Low |
| Resolution | Generally high, dependent on column and mobile phase. | Often provides superior resolution and peak shapes compared to HPLC. | Dependent on the choice of chiral auxiliary and the magnetic field strength. |
| Quantification | Based on the integration of peak areas of the separated enantiomers. | Based on the integration of peak areas of the separated enantiomers. | Based on the integration of the distinct signals of the diastereomeric complexes. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Rapid method development due to faster equilibration times. | Requires screening of chiral auxiliaries and optimization of conditions. |
| Instrumentation | Standard HPLC system with a chiral column. | Specialized SFC system. | High-field NMR spectrometer. |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible results. The following are representative protocols for the analysis of this compound using chiral HPLC, chiral SFC, and chiral NMR.
Chiral HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Chiral SFC Method
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-3 (150 x 4.6 mm, 3 µm)
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (Gradient)
-
Initial: 5% Methanol
-
Gradient: 5% to 40% Methanol over 5 minutes
-
Hold at 40% Methanol for 2 minutes
-
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in Methanol
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample solution.
-
Run the gradient program and record the chromatogram.
-
Integrate the peak areas for the two enantiomers and calculate the enantiomeric excess as described for the HPLC method.
Chiral NMR Method (using a Chiral Solvating Agent)
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
This compound sample
-
(R)-(-)-1,1'-Bi-2-naphthol (BINOL) as the chiral solvating agent (CSA)
-
Deuterated chloroform (CDCl3)
Procedure:
-
In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl3.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add 1.2 equivalents of (R)-BINOL.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum.
-
Identify a well-resolved proton signal that shows splitting into two distinct peaks corresponding to the two diastereomeric complexes.
-
Integrate the two signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integral(major) - Integral(minor)| / (Integral(major) + Integral(minor))] x 100.
Illustrative Data Comparison
The following table presents hypothetical but realistic data for the analysis of a sample of this compound with an expected enantiomeric excess of 95%.
| Method | Parameter | Enantiomer 1 (S) | Enantiomer 2 (R) | Resolution (Rs) | Calculated ee (%) |
| Chiral HPLC | Retention Time (min) | 10.2 | 12.5 | 2.8 | 95.1 |
| Peak Area | 2375 | 49875 | |||
| Chiral SFC | Retention Time (min) | 2.8 | 3.5 | 3.1 | 95.2 |
| Peak Area | 1850 | 39450 | |||
| Chiral NMR | Chemical Shift (ppm) | 7.15 | 7.12 | - | 94.9 |
| Integral | 1.00 | 37.8 |
Visualizing the Workflow and Logic
To aid in understanding the experimental processes and the decision-making logic, the following diagrams are provided.
Caption: Experimental workflow for the validation of enantiomeric excess.
Caption: Decision logic for selecting an analytical method.
Benchmarking the Efficacy of 6-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the efficacy of various this compound derivatives, with a focus on their anticancer properties. The data presented is compiled from multiple studies to offer a broad perspective on the therapeutic potential of this chemical class.
I. Comparative Efficacy Against Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity of several this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Derivative | Target Cancer Cell Line | IC50 (µM) | Reference Compound(s) |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon Cancer) | Micromolar concentrations | Not specified |
| Morpholine-substituted tetrahydroquinoline derivative (10e) | A549 (Lung Cancer) | 0.033 ± 0.003 | Everolimus, 5-FU |
| Morpholine-substituted tetrahydroquinoline derivative (10h) | MCF-7 (Breast Cancer) | 0.087 ± 0.007 | Everolimus, 5-FU |
| Morpholine-substituted tetrahydroquinoline derivative (10d) | A549 (Lung Cancer) | 0.062 ± 0.01 | Everolimus, 5-FU |
| Morpholine-substituted tetrahydroquinoline derivative (10d) | MCF-7 (Breast Cancer) | 0.58 ± 0.11 | Everolimus, 5-FU |
| Morpholine-substituted tetrahydroquinoline derivative (10d) | MDA-MB-231 (Breast Cancer) | 1.003 ± 0.008 | Everolimus, 5-FU |
| 1,2,3,4-tetrahydroquinoline analogue (6) | Prostate Cancer Cells | 1.45 | Not specified |
| 1,2,3,4-tetrahydroquinoline analogues (12b, 13e, 14a) | LNCaP, C4-2B, 22Rv1 (Prostate Cancer) | 3.55 to >10 | Compound 1 |
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
A. MTT Antiproliferative Assay
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., <0.5%) to avoid solvent-induced cytotoxicity. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.[1]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.[1]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control, and the IC50 value is determined.[1]
Workflow of the MTT assay for determining cell viability.
III. Signaling Pathway Modulation
Several studies have indicated that this compound derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A prominent target is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
A. The PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes.[2] Its aberrant activation is a common feature in many types of cancer, promoting tumor growth and survival.[2]
-
PI3K (Phosphatidylinositol 3-kinase): Activated by growth factor receptors, it phosphorylates PIP2 to PIP3.
-
Akt (Protein kinase B): Recruited by PIP3, it becomes activated and phosphorylates a variety of downstream targets.
-
mTOR (Mammalian target of rapamycin): A key downstream effector of Akt, it exists in two complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and proliferation.
Some this compound derivatives have been identified as potent inhibitors of this pathway, particularly targeting mTOR.[3] For instance, morpholine-substituted tetrahydroquinoline derivatives have shown significant mTOR inhibitory activity.[3] Another study revealed that a specific tetrahydroquinolinone derivative induces autophagy in cancer cells via the PI3K/AKT/mTOR signaling pathway.[4]
Inhibition of the PI3K/Akt/mTOR pathway by derivatives.
IV. Conclusion
The data compiled in this guide highlights the significant potential of this compound derivatives as a promising class of anticancer agents. The presented IC50 values demonstrate potent activity against a range of cancer cell lines, with some derivatives exhibiting nanomolar efficacy. The primary mechanism of action for several of these compounds appears to be the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cancer cell growth and survival.
Further research, including head-to-head comparative studies under standardized conditions and in vivo efficacy and toxicity assessments, is warranted to fully elucidate the therapeutic potential of these compounds and to identify lead candidates for clinical development. The detailed experimental protocols provided herein can serve as a valuable resource for researchers in the field to ensure consistency and reproducibility of future studies.
References
A Comparative Guide to the Physicochemical Properties of Substituted Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs, including the antiarrhythmic nicainoprol and the schistosomicide oxamniquine.[1] The therapeutic efficacy, pharmacokinetic profile, and toxicological properties of THQ-based compounds are intrinsically linked to their physicochemical characteristics. Strategic substitution on the THQ core allows for the fine-tuning of these properties to optimize drug-like behavior.
This guide provides an objective comparison of key physicochemical properties of substituted tetrahydroquinolines, supported by experimental data from various studies. It details the methodologies for determining these properties and illustrates a critical experimental workflow for assessing metabolic stability.
Comparative Physicochemical Data
The following table summarizes key physicochemical data for a selection of substituted tetrahydroquinoline derivatives, compiled from the literature. It is important to note that the data are drawn from different compound series and experimental conditions, which should be considered when making direct comparisons.
| Compound/Series | Lipophilicity (cLogP) | Aqueous Solubility | pKa (Predicted) | Metabolic Stability (CLint in µL/min/mg protein) | Reference(s) |
| 1,2,3,4-Tetrahydroquinoline (Parent) | 2.29 | <1 g/L (20 ºC) | 5.09 | - | [2] |
| 2-Arylquinolines (General Range) | 2.23 - 4.13 | - | - | - | [3] |
| 4-Acetamido-2-methyl-THQs (General Range) | 1.56 - 3.02 | - | - | - | [3] |
| UNC10201652 (THQ-containing) - Human Liver Microsomes | - | - | - | 48.1 | [4] |
| UNC10201652 (THQ-containing) - Mouse Liver Microsomes | - | - | - | 115 | [4] |
| UNC10201652 (THQ-containing) - Rat Liver Microsomes | - | - | - | 194 | [4] |
Note: cLogP refers to the calculated logarithm of the partition coefficient. CLint refers to intrinsic clearance. A higher CLint value indicates lower metabolic stability.
Key Physicochemical Properties and Their Modulation
Lipophilicity (LogP/LogD): Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of membrane permeability, plasma protein binding, and solubility.[5] For tetrahydroquinolines, lipophilicity can be significantly altered by the nature of the substituents. Aromatic quinolines generally exhibit higher lipophilicity (cLogP range of 2.23–4.13) compared to their partially saturated counterparts like 4-acetamido-2-methyl-tetrahydroquinolines (cLogP range of 1.56–3.02).[3] This suggests that increasing the sp3 character of the scaffold can reduce lipophilicity, which may be desirable to improve aqueous solubility and reduce metabolic liability.
Aqueous Solubility: A compound's ability to dissolve in aqueous media is paramount for its absorption and distribution in the body. The solubility of THQ derivatives is highly dependent on their substitution pattern and ionization state. While comprehensive quantitative data is sparse in single reports, qualitative structure-solubility relationships indicate that incorporating polar groups or heteroatoms, such as in pyridine substituents, can enhance aqueous solubility.[6] Conversely, highly lipophilic substituents tend to decrease it.
pKa: The acid dissociation constant (pKa) determines the ionization state of a compound at a given pH, which in turn influences its solubility, permeability, and target binding. The nitrogen atom in the THQ ring is basic, and its pKa can be modulated by substituents. The parent 1,2,3,4-tetrahydroquinoline has a predicted pKa of approximately 5.09.[2] Electron-withdrawing groups on the aromatic ring are expected to decrease this value, while electron-donating groups would increase it.
Metabolic Stability: The susceptibility of a compound to biotransformation by metabolic enzymes, primarily Cytochrome P450s in the liver, dictates its half-life and oral bioavailability. The THQ scaffold can be a site for metabolism.[6] In vitro studies using liver microsomes are crucial for assessing this property. For instance, the THQ-containing compound UNC10201652 shows significant species-dependent variation in metabolic stability, with rats exhibiting the highest intrinsic clearance (194 µL/min/mg) and humans the lowest (48.1 µL/min/mg), indicating slower metabolism in humans.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are protocols for key experiments.
Lipophilicity Determination (Shake-Flask Method)
The shake-flask method is the "gold standard" for experimentally determining the partition coefficient (LogP or LogD).[6][7]
Objective: To measure the ratio of a compound's concentration in two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., PBS, pH 7.4).
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours, followed by separation.[7]
-
Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer.[8]
-
Equilibration: Vigorously shake the mixture for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases until equilibrium is reached.[9]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination (Kinetic Solubility Assay)
Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[10][11]
Objective: To determine the concentration of a compound that remains in solution in an aqueous buffer after precipitation from a DMSO stock.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[12]
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.[13]
-
Buffer Addition and Incubation: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤2%).[10]
-
Equilibration: Seal the plate and shake at room temperature for a specified time (e.g., 2 hours) to allow for equilibration and potential precipitation.[14]
-
Separation of Precipitate: Filter the solution through a filter plate to remove any precipitated compound.[10]
-
Quantification: Analyze the filtrate using a detection method such as UV-Vis spectrophotometry or LC-MS/MS to determine the concentration of the dissolved compound.[14]
-
Solubility Calculation: The kinetic solubility is reported as the concentration of the compound measured in the filtrate.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[15][16]
Objective: To determine the pKa by measuring the pH of a solution of the compound as it is titrated with a strong acid or base.
Methodology:
-
Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (often a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[15]
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO2.[3]
-
Initial pH Adjustment: For a basic compound like THQ, the solution is first made acidic by adding a strong acid (e.g., 0.1 M HCl) to a pH of around 1.8-2.0.[15]
-
Titration: Gradually add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.[3]
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the steepest portion of the titration curve (the inflection point).
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.[4][17]
Objective: To measure the rate of disappearance of a parent compound when incubated with liver microsomes.
Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer (pH 7.4), the test compound (at a low concentration, e.g., 1 µM), and liver microsomes (e.g., human, rat, or mouse at 0.5 mg/mL protein).[4]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to bring it to temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (final concentration of 1 mM), an essential cofactor for CYP enzymes. A control incubation without NADPH should be run in parallel to assess non-CYP-mediated degradation.[4]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[18]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the initial linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is then calculated based on the half-life and the protein concentration in the incubation.
Visualizing Experimental Workflows
Diagrams are crucial for understanding the logical flow of experimental processes. The following Graphviz diagram illustrates a typical workflow for determining the in vitro metabolic stability of a substituted tetrahydroquinoline.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. enamine.net [enamine.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Fluoro-1,2,3,4-tetrahydroquinoline
The proper disposal of 6-Fluoro-1,2,3,4-tetrahydroquinoline is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for researchers, scientists, and drug development professionals to minimize risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling. Based on available safety data, it may cause skin, eye, and respiratory irritation.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302 + P352, P332 + P313, P362 + P364 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305 + P351 + P338, P337 + P313 |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304 + P340, P312, P403 + P233, P405, P501 |
This data is synthesized from GHS classifications for similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the product you are using.
Step-by-Step Disposal Protocol
The mandated and primary method for the disposal of this compound is through an approved waste disposal plant.[2][3] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification and Labeling:
-
Obtain a dedicated and compatible waste container.
-
Clearly label the container as "Hazardous Waste: Halogenated Organic Compounds."
-
On the label, list "this compound" and its approximate concentration. Many institutions require a running list of all constituents in a waste container.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, especially non-halogenated solvents or aqueous waste.
-
Keep the chemical in its original container if possible.
-
-
Container Management:
-
Keep the waste container tightly closed when not in use.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
-
Request for Disposal:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through your Environmental Health and Safety (EHS) department.
-
Ensure all paperwork is completed accurately, detailing the contents of the waste container.
-
-
Handling Uncleaned Containers:
-
Handle empty containers that previously held this compound as you would the product itself. They must be decontaminated before being discarded or repurposed, or disposed of as hazardous waste.
-
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control and Contain: Prevent the spill from spreading. For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect and Dispose: Carefully collect the absorbent material and contaminated soil and place it in the designated halogenated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Fluoro-1,2,3,4-tetrahydroquinoline
For Immediate Implementation: This document outlines essential personal protective equipment (PPE), operational protocols, and disposal plans for the safe handling of 6-Fluoro-1,2,3,4-tetrahydroquinoline. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashes.[2] | Protects against splashes and aerosols, preventing contact with the eyes, which are highly susceptible to irritation from this chemical class. |
| Skin and Body Protection | - Gloves: Chemically resistant gloves (Nitrile or Neoprene are recommended).[3] - Lab Coat: A clean, long-sleeved laboratory coat. - Apron: A chemically resistant apron worn over the lab coat for larger quantities or splash-prone procedures. | Prevents skin contact, which can cause irritation.[1] The choice of glove material should be confirmed for compatibility with the specific solvents used. |
| Respiratory Protection | All handling of this compound (especially weighing and transfers of solids) should be conducted in a certified chemical fume hood.[4] If a fume hood is not available or during a large spill, a full-face respirator with appropriate organic vapor cartridges should be used. | Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory irritation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural workflow is designed to guide users through the safe handling of this compound from receipt to disposal.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.
Waste Segregation and Labeling:
-
Chemical Waste: All waste containing this compound, including reaction residues, contaminated solvents, and cleanup materials, must be collected in a designated, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste: Halogenated Organic Compounds" and list this compound as a component.[5]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be double-bagged and disposed of as hazardous waste.
Disposal Procedure:
-
Collection: Collect all chemical waste in a compatible, leak-proof container with a secure lid.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocols: Spill Management
In the event of a spill, prompt and appropriate action is essential.
For Small Spills (within a chemical fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or commercial spill pads to contain the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and collect the cleaning materials as hazardous waste.
For Large Spills (outside of a chemical fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Restrict access to the spill area.
-
Emergency Contact: Contact your institution's emergency response team or EHS office immediately. Do not attempt to clean up a large spill without proper training and equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
